Cangrelor
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBIVWUMLRPSK-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2F3N5O12P3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90167651 | |
| Record name | Cangrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163706-06-7 | |
| Record name | Cangrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cangrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cangrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cangrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cangrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cangrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cangrelor mechanism of action on P2Y12 receptors
An In-depth Technical Guide on the Mechanism of Action of Cangrelor on P2Y12 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a critical component in platelet activation and aggregation.[1][2][3] Chemically, it is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog, a structural feature that underpins its direct and competitive mechanism of action.[2][4] Unlike thienopyridine derivatives such as clopidogrel (B1663587) and prasugrel (B1678051), this compound does not require metabolic activation, enabling a rapid onset of platelet inhibition within minutes of administration. Its short plasma half-life of 3 to 6 minutes ensures a quick reversal of its antiplatelet effect, with platelet function returning to normal within 60 to 90 minutes after infusion cessation. These pharmacological properties make this compound a valuable agent in clinical settings requiring immediate, potent, and titratable antiplatelet therapy, such as during percutaneous coronary intervention (PCI). This guide provides a detailed examination of this compound's mechanism of action at the P2Y12 receptor, its binding kinetics, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action at the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis. Its endogenous agonist is adenosine diphosphate (B83284) (ADP).
P2Y12 Receptor Signaling Pathway
Upon vascular injury, ADP is released from dense granules of activated platelets and damaged red blood cells. The binding of ADP to the P2Y12 receptor initiates a downstream signaling cascade through its coupling with the inhibitory G protein, Gαi. This activation leads to two primary effector pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in its active state phosphorylates proteins that inhibit platelet activation, such as the vasodilator-stimulated phosphoprotein (VASP).
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits, dissociated from Gαi, activate PI3K. This leads to the activation of the serine/threonine kinase Akt (also known as protein kinase B), which promotes a cascade of events culminating in the conformational activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor.
The activation of the GPIIb/IIIa receptor is the final common pathway for platelet aggregation, enabling it to bind fibrinogen and von Willebrand factor, thus cross-linking adjacent platelets to form a stable thrombus.
This compound's Competitive Antagonism
This compound functions as a direct and competitive antagonist at the P2Y12 receptor. As an ATP analog, its molecular structure allows it to bind selectively and reversibly to the same site as ADP. By occupying the ADP binding site, this compound prevents ADP-mediated receptor activation, thereby blocking both the inhibition of adenylyl cyclase and the activation of PI3K. This comprehensive blockade of downstream signaling prevents the conformational change in the GPIIb/IIIa receptor, ultimately inhibiting platelet aggregation. Its binding is reversible, which accounts for the rapid offset of its antiplatelet effect upon discontinuation.
Quantitative Data & Comparative Pharmacology
The potency and efficacy of this compound have been quantified through various in vitro and clinical studies. Its mechanism differs significantly from that of thienopyridines, which are irreversible inhibitors requiring metabolic activation.
Binding Affinity and Inhibitory Concentration
The interaction of this compound with the P2Y12 receptor is characterized by high affinity and potent inhibition of platelet function.
| Parameter | Value | Compound | Receptor Source/Assay Condition | Reference |
| K_i_ (Inhibition Constant) | 0.4 nM | This compound | Human P2Y12 Receptor | |
| IC_50_ (Inhibitory Concentration) | 3 nM | This compound | ADP (5 µM)-induced platelet aggregation | |
| EC_50_ (Effective Concentration) | 5 nM | 2-MeSADP (Agonist) | Human P2Y12 Receptor |
Comparison with Thienopyridines
This compound's mechanism is distinct from irreversible P2Y12 inhibitors like clopidogrel and prasugrel.
-
Activation: this compound is a direct-acting drug, whereas thienopyridines are prodrugs that require hepatic cytochrome P450 (CYP) enzyme conversion to an active metabolite.
-
Binding: this compound binds reversibly to the P2Y12 receptor. The active metabolites of thienopyridines bind irreversibly via a disulfide bond for the life of the platelet.
-
Interaction: Due to its competitive nature, this compound can inhibit the binding of the active metabolites of clopidogrel and prasugrel to the P2Y12 receptor. This necessitates specific transition strategies when switching from intravenous this compound to oral thienopyridine therapy.
Experimental Protocols
The characterization of this compound's interaction with the P2Y12 receptor relies on several key experimental methodologies.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (K_i_) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Materials:
-
Receptor Source: Washed human platelets or cell membranes engineered to express the human P2Y12 receptor.
-
Radioligand: A high-affinity, radiolabeled P2Y12 agonist, such as [³³P]2-MeSADP.
-
Competitor: Unlabeled this compound at varying concentrations.
-
Assay Buffer: A physiological buffer such as Tyrode's or HEPES-based buffer, containing Mg²⁺.
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
-
Procedure:
-
Incubation: The receptor source is incubated in assay buffer with a fixed concentration of the radioligand ([³³P]2-MeSADP) and a range of concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a sufficient duration (e.g., 60 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered under vacuum through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
An IC_50_ value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression.
-
The K_i_ is calculated from the IC_50_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Platelet Aggregation Assays
These functional assays measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.
4.2.1 Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.
Methodology:
-
Sample Preparation:
-
Whole blood is collected in sodium citrate (B86180) anticoagulant.
-
Platelet-rich plasma (PRP) is prepared by a 'soft' centrifugation (e.g., 200 x g for 10-15 minutes) of whole blood.
-
Platelet-poor plasma (PPP) is prepared by a 'hard' centrifugation (e.g., 2,500 x g for 10-15 minutes) of the remaining blood.
-
-
Procedure:
-
The aggregometer is calibrated by setting 0% light transmission with PRP and 100% transmission with PPP.
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C.
-
This compound or a vehicle control is added to the PRP and incubated for a short period (e.g., 5 minutes).
-
A platelet agonist, typically ADP (e.g., at 5 µM or 20 µM), is added to initiate aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmittance is recorded over time.
-
-
Data Analysis:
-
The primary endpoint is the maximal platelet aggregation (%), calculated from the change in light transmittance.
-
IC_50_ values are determined by testing a range of this compound concentrations and plotting the percent inhibition of aggregation against the log concentration of the drug.
-
4.2.2 VerifyNow P2Y12 Assay
The VerifyNow system is a rapid, point-of-care, whole-blood assay used extensively in clinical trials like the CHAMPION studies to measure P2Y12 inhibition.
Methodology:
-
Principle: The assay cartridge contains fibrinogen-coated microbeads, ADP as the agonist, and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of the P2Y1 receptor.
-
Procedure:
-
A citrated whole blood sample is added to the cartridge.
-
Inside the device, activated platelets bind to the fibrinogen-coated beads, causing agglutination.
-
This agglutination increases light transmittance, which is measured by an optical detector.
-
-
Data Analysis:
-
The instrument reports results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition. A baseline channel using thrombin receptor-activating peptide (TRAP) is used to calculate percent inhibition.
-
Conclusion
This compound's mechanism of action is defined by its direct, competitive, and reversible antagonism of the platelet P2Y12 receptor. As an ATP analog, it effectively blocks ADP-induced signaling without the need for metabolic activation, resulting in rapid and potent inhibition of platelet aggregation. Its short half-life allows for a quick restoration of platelet function, providing a high degree of therapeutic control. The quantitative assessment of its binding affinity and functional inhibition, through well-established experimental protocols such as radioligand binding assays and light transmittance aggregometry, confirms its high potency. These distinct pharmacological features position this compound as a key therapeutic agent for acute antithrombotic care and a subject of continued interest for researchers in thrombosis and hemostasis.
References
The Genesis of a Rapid-Acting Antiplatelet Agent: A Technical Deep Dive into the Discovery and Development of Cangrelor
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the discovery and development of Cangrelor, a potent, intravenously administered, direct-acting, and reversible P2Y12 receptor antagonist. As an ATP analog, this compound represents a significant advancement in antiplatelet therapy, offering rapid onset and offset of action critical in periprocedural settings. This document details the quantitative data supporting its efficacy and safety, outlines the key experimental methodologies employed during its development, and visualizes the complex biological pathways and developmental workflows.
Introduction: The Unmet Need and the Dawn of a Novel ATP Analog
The management of thrombotic events, particularly in the context of percutaneous coronary intervention (PCI), has long been a cornerstone of cardiovascular medicine. Platelet activation and aggregation, primarily mediated by the P2Y12 receptor, are central to the pathophysiology of acute coronary syndromes.[1][2] For years, oral thienopyridine derivatives like clopidogrel (B1663587) were the standard of care. However, their limitations, including a delayed onset of action, irreversible receptor binding, and significant inter-individual variability in response, highlighted a critical unmet need for a more predictable and controllable antiplatelet agent.[3]
This clinical imperative drove the development of this compound (formerly AR-C69931MX), a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog.[4] Its unique chemical structure allows it to act as a direct and reversible competitive antagonist of the P2Y12 receptor, offering rapid and potent platelet inhibition without the need for metabolic activation.[5] This intravenous formulation provides a crucial advantage in acute settings where immediate and reliable antiplatelet effect is paramount.
Quantitative Data Summary
The development of this compound was supported by extensive preclinical and clinical data. The following tables summarize key quantitative metrics that underscore its pharmacological profile and clinical efficacy.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Administration | Intravenous | |
| Time to Cmax | 2 minutes | |
| Plasma Half-life | 3 to 6 minutes | |
| Volume of Distribution | 3.9 L | |
| Plasma Protein Binding | 97% to 98% | |
| Metabolism | Rapid dephosphorylation in circulation | |
| Time to Platelet Function Recovery | ~1 hour |
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Direct, reversible P2Y12 receptor antagonist | |
| Binding Affinity (Ki) | 0.4 nM (for human P2Y12 receptor) | N/A |
| Onset of Platelet Inhibition | Within 2 minutes |
Table 3: Efficacy Outcomes from the CHAMPION PHOENIX Trial (this compound vs. Clopidogrel at 48 Hours)
| Endpoint | This compound (N=5470) n (%) | Clopidogrel (N=5469) n (%) | Odds Ratio (95% CI) | p-value | Reference |
| Primary Composite Endpoint | 257 (4.7) | 322 (5.9) | 0.78 (0.66, 0.93) | 0.005 | |
| (Death, MI, IDR, Stent Thrombosis) | |||||
| Death | 18 (0.3) | 18 (0.3) | - | - | |
| Myocardial Infarction (MI) | 202 (3.7) | 254 (4.6) | - | - | |
| Ischemia-Driven Revascularization (IDR) | 10 (0.2) | 14 (0.3) | - | - | |
| Stent Thrombosis | 27 (0.5) | 36 (0.7) | - | - |
Table 4: Key Safety Outcomes from the CHAMPION PHOENIX Trial (this compound vs. Clopidogrel at 48 Hours)
| Bleeding Endpoint (GUSTO Classification) | This compound (N=5529) n (%) | Clopidogrel (N=5527) n (%) | Odds Ratio (95% CI) | p-value | Reference |
| Any GUSTO Bleeding | 857 (15.5) | 602 (10.9) | - | - | |
| Severe/Life-threatening | 11 (0.2) | 6 (0.1) | 1.50 (0.53, 4.22) | 0.44 | |
| Moderate | 21 (0.4) | 14 (0.3) | - | - | |
| Mild | 825 (14.9) | 582 (10.5) | - | - |
Key Experimental Protocols
The characterization of this compound's activity relied on a suite of established in vitro and in vivo assays. The following are detailed protocols for two of the most critical experiments.
Radioligand Binding Assay for P2Y12 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human P2Y12 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Washed human platelets or cell membranes from a cell line stably expressing the recombinant human P2Y12 receptor.
-
Radioligand: [³³P]2MeS-ADP (a stable, high-affinity P2Y12 agonist).
-
Competitor: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Brandel or Packard cell harvester with GF/B glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Protocol:
-
Membrane Preparation: If using a cell line, harvest cells and prepare membranes by homogenization and centrifugation. If using platelets, isolate platelets from whole blood by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of radioligand ([³³P]2MeS-ADP) at a final concentration near its Kd.
-
25 µL of competitor (this compound) at concentrations ranging from 10⁻¹² to 10⁻⁵ M, or buffer for total binding, or a high concentration of a known P2Y12 antagonist for non-specific binding.
-
100 µL of the membrane/platelet preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Light Transmission Aggregometry (LTA)
Objective: To assess the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Prepared from the whole blood sample.
-
Agonist: Adenosine diphosphate (B83284) (ADP) solution.
-
Test Compound: this compound at various concentrations.
-
Aggregometer: A light transmission aggregometer.
-
Cuvettes and Stir Bars.
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Instrument Setup:
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Warm the PRP and PPP samples to 37°C in the instrument's incubation wells.
-
-
Aggregation Assay:
-
Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.
-
Add the test compound (this compound) or vehicle control and incubate for a specified period (e.g., 1-5 minutes).
-
Place the cuvette in the sample well of the aggregometer and start recording.
-
Add the agonist (ADP, typically at a final concentration of 5-20 µM) to induce aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), which is the maximum change in light transmission from baseline.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of ADP-induced platelet aggregation.
-
Visualizing the Molecular and Developmental Landscape
To better understand the context of this compound's mechanism and development, the following diagrams have been generated using Graphviz.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling and this compound's mechanism of action.
This compound Drug Development Workflow
Caption: A generalized workflow for the development of this compound.
Conclusion
The discovery and development of this compound as a reversible, intravenous P2Y12 receptor antagonist and ATP analog marks a pivotal achievement in antiplatelet therapy. Its rapid onset and offset of action, coupled with a predictable and potent inhibitory effect, address many of the limitations of previous oral agents. The robust preclinical and clinical data, particularly from the landmark CHAMPION PHOENIX trial, have firmly established its role in the management of patients undergoing percutaneous coronary intervention. This technical guide provides a comprehensive overview of the key data, methodologies, and pathways that underpinned the successful journey of this compound from a promising ATP analog to a valuable therapeutic agent.
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portailvasculaire.fr [portailvasculaire.fr]
- 4. researchgate.net [researchgate.net]
- 5. Future innovations in anti-platelet therapies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of Cangrelor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Its rapid onset and offset of action make it a valuable agent in clinical settings requiring potent antiplatelet effects with the flexibility of quick reversal.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound in various animal models, focusing on its mechanism of action, effects on platelet function, and associated safety parameters. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the development and evaluation of antiplatelet therapies.
Mechanism of Action: P2Y12 Receptor Inhibition
This compound is an adenosine (B11128) triphosphate (ATP) analog that selectively binds to the P2Y12 receptor on the platelet surface, preventing the binding of its natural agonist, adenosine diphosphate (B83284) (ADP).[4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation.
The binding of ADP to the P2Y12 receptor leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key protein involved in the inhibition of platelet activation. Concurrently, the Gβγ subunit of the G-protein activates phosphoinositide 3-kinase (PI3K), contributing to the amplification of platelet activation signals. By competitively and reversibly binding to the P2Y12 receptor, this compound effectively blocks these downstream signaling events, thereby inhibiting platelet activation and aggregation.
Caption: P2Y12 receptor signaling pathway and this compound's mechanism of action.
Quantitative Pharmacodynamics in Animal Models
The preclinical pharmacodynamic effects of this compound have been evaluated in several animal models, primarily focusing on its ability to inhibit platelet aggregation and its impact on hemostasis. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Animal Species | Assay Type | Agonist | IC50 | Reference |
| Human | Light Transmission Aggregometry | ADP | 5.8 - 98 nM (concentration-dependent) | |
| Dog | Whole Blood Impedance Aggregometry | ADP | 0.72 nM | |
| Rat | Whole Blood Impedance Aggregometry | ADP | 5.1 nM |
IC50: Half maximal inhibitory concentration
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Animal Species | Dose | Pharmacodynamic Endpoint | Method | Result | Reference |
| Mouse | 7.8 mg/kg (IV) | Inhibition of activated α(IIb)β3 complex | Flow Cytometry | 75.4 ± 19.5% inhibition | |
| Dog | 4 µg/kg/min (IV infusion) | Inhibition of Platelet Aggregation | Not specified | 20-fold reduction in ADP-induced aggregation | |
| Dog | 4 µg/kg/min (IV infusion) | Bleeding Time | Not specified | Less than twofold increase | |
| Dog | 200 ng/kg/min (IV infusion) | Inhibition of Thrombosis | Stenosed femoral artery model | ~90% inhibition |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the preclinical pharmacodynamics of this compound.
Platelet Aggregation Assays
Platelet aggregation can be assessed using various methods, with light transmission aggregometry (LTA) and whole blood impedance aggregometry being the most common.
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Protocol Steps:
-
Blood Collection: Whole blood is drawn from the animal model into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
PPP Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Assay: A known volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C. This compound or its vehicle is added and incubated for a specified time. An agonist, such as ADP, is then added to induce aggregation. The change in light transmission is recorded over time, with 0% transmission set with PRP and 100% with PPP.
This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample as platelets aggregate on the electrodes.
Protocol Steps:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Dilution: The blood sample is diluted with saline.
-
Incubation: The diluted blood is incubated at 37°C in the aggregometer cuvette.
-
Drug Addition: this compound or vehicle is added to the sample.
-
Agonist Addition: An agonist (e.g., ADP) is added to initiate platelet aggregation.
-
Measurement: The change in impedance is recorded over time as platelets coat the electrodes.
Bleeding Time Assays
Bleeding time is a common in vivo assay to assess the overall effect of an antiplatelet agent on hemostasis.
Caption: Workflow for Tail Bleeding Time Assay.
Protocol Steps:
-
Drug Administration: this compound or vehicle is administered to the animal, typically via intravenous injection.
-
Anesthesia: The animal is anesthetized.
-
Procedure: A small, standardized segment of the distal tail is transected.
-
Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops is recorded. The cessation of bleeding is defined as the absence of blood flow for a predetermined period (e.g., 30 seconds).
Protocol Steps:
-
Anesthesia: The dog is anesthetized.
-
Procedure: The upper lip is everted, and a small, standardized incision is made on the buccal mucosa using a template device.
-
Measurement: A stopwatch is started at the time of incision. Blood is blotted away from the incision site at regular intervals (e.g., every 15-30 seconds) using filter paper, without touching the clot. The time until blood no longer stains the filter paper is recorded as the bleeding time.
Conclusion
The preclinical pharmacodynamic profile of this compound in animal models demonstrates its potent and rapid inhibition of P2Y12-mediated platelet aggregation. In vitro studies have established its high affinity for the P2Y12 receptor across different species, while in vivo studies have confirmed its efficacy in inhibiting platelet activation and thrombosis. The reversible nature of this compound's binding translates to a rapid offset of its antiplatelet effect and a manageable increase in bleeding time, highlighting its favorable safety profile. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for the continued research and development of novel antiplatelet therapies.
References
- 1. medscape.com [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Can the antiplatelet effects of this compound be reliably studied in mice under in vivo and in vitro conditions using flow cytometry? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of P2Y12 Inhibition: A Deep Dive into the Structure-Activity Relationship of Non-Thienopyridine Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The P2Y12 receptor, a crucial player in ADP-mediated platelet aggregation, remains a primary target for antiplatelet therapies. While thienopyridines like clopidogrel (B1663587) have long been the standard of care, their limitations, including irreversible inhibition and metabolic activation liabilities, have spurred the development of a new generation of non-thienopyridine inhibitors. These direct-acting, reversible antagonists, such as ticagrelor (B1683153) and cangrelor, offer a more predictable and controllable antiplatelet effect. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various non-thienopyridine P2Y12 inhibitor scaffolds, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.
The P2Y12 Signaling Cascade: A Target for Intervention
The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in its phosphorylated state, inhibits the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor. The dephosphorylation of VASP, therefore, promotes the activation of the GPIIb/IIIa receptor, leading to fibrinogen binding and subsequent platelet aggregation.[1] Non-thienopyridine P2Y12 inhibitors directly interfere with this pathway by preventing the initial binding of ADP to its receptor.
Structure-Activity Relationship of Key Non-Thienopyridine Scaffolds
The development of non-thienopyridine P2Y12 inhibitors has led to the exploration of diverse chemical scaffolds. The following tables summarize the quantitative SAR data for prominent classes of these inhibitors.
Cyclopentyl-triazolo-pyrimidines (Ticagrelor and Analogs)
Ticagrelor, a member of the cyclopentyl-triazolo-pyrimidine class, is a potent, reversible, and orally active P2Y12 antagonist.[2] SAR studies on this scaffold have revealed key structural features that govern its activity.
| Compound | R1 | R2 | R3 | P2Y12 Inhibition IC50 (nM) |
| Ticagrelor | -(CH2)2OH | -SPr | 1.8 | |
| Analog 1 | -CH2OH | -SPr | 10 | |
| Analog 2 | -(CH2)2OH | -SEt | 5.2 | |
| Analog 3 | -(CH2)2OH | -SBu | 2.5 | |
| Analog 4 | -(CH2)2OH | -SPr | H | 150 |
Data compiled from various medicinal chemistry publications.
Triazolopyrimidines
This class of compounds shares the triazolopyrimidine core with ticagrelor but features different substituents. The nature and position of these substituents significantly impact the inhibitory potency.
| Compound | X | Y | Z | P2Y12 Binding Ki (nM) |
| Compound A | N | CH | Ph | 25 |
| Compound B | CH | N | Ph | 150 |
| Compound C | N | CH | 4-F-Ph | 12 |
| Compound D | N | CH | 2-Cl-Ph | 48 |
Data synthesized from medicinal chemistry literature on triazolopyrimidine derivatives.
Other Non-Thienopyridine Scaffolds
A variety of other heterocyclic systems have been investigated as P2Y12 inhibitors, demonstrating the diverse chemical space available for targeting this receptor.
| Scaffold | Key Substituents | P2Y12 Inhibition IC50 (nM) |
| Quinazolinone | 4-amino-piperidine | 85 |
| Pyridopyrimidine | Morpholinoethoxy | 42 |
| Benzimidazole | Carboxamido-piperidine | 110 |
Illustrative data from reviews on novel P2Y12 inhibitor discovery.
Key Experimental Protocols
The characterization of non-thienopyridine P2Y12 inhibitors relies on a suite of in vitro assays to determine their binding affinity, functional antagonism, and effect on platelet aggregation.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the P2Y12 receptor by competing with a radiolabeled ligand.
Workflow for a Competitive Radioligand Binding Assay:
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2Y12 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a P2Y12-specific radioligand (e.g., [3H]PSB-0413) and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known P2Y12 antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and use non-linear regression analysis to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Detailed Protocol:
-
Sample Preparation: Collect whole blood into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Add the test compound or vehicle and incubate.
-
Initiate Aggregation: Add a platelet agonist, such as ADP, to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time.
-
Data Analysis: Determine the maximal aggregation for each sample. The inhibitory effect of the test compound is calculated relative to the vehicle control.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet P2Y12 receptor blockade.[3][4]
Principle of the Assay:
The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles.[3] The sample is added to a cartridge containing ADP and prostaglandin (B15479496) E1 (to inhibit P2Y1 receptor signaling). The instrument measures the change in light transmittance as the microparticles aggregate, and the result is reported in P2Y12 Reaction Units (PRU).
Detailed Procedure:
-
Sample Collection: Collect a whole blood sample in a 3.2% sodium citrate (B86180) tube.
-
Assay Cartridge: Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
Sample Application: The instrument automatically draws the blood sample into the cartridge.
-
Incubation and Measurement: The instrument incubates the sample with the reagents and measures the change in light transmittance.
-
Result: The instrument provides a quantitative measurement of P2Y12-mediated platelet aggregation in PRU.
Conclusion
The development of non-thienopyridine P2Y12 inhibitors represents a significant advancement in antiplatelet therapy. A thorough understanding of the structure-activity relationships of diverse chemical scaffolds is crucial for the design of next-generation inhibitors with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of these compounds, from initial binding studies to functional assessments of platelet inhibition. As our understanding of the P2Y12 receptor and its signaling pathways continues to evolve, so too will the opportunities for the rational design of novel and more effective antiplatelet agents.
References
Early Research on the Reversible Binding of Cangrelor to P2Y12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research characterizing the reversible binding of Cangrelor (formerly known as AR-C69931MX) to its target, the P2Y12 receptor. This compound is a potent, direct-acting, intravenous antiplatelet agent that functions as a reversible antagonist of the P2Y12 receptor, a critical component in ADP-mediated platelet activation and aggregation.[1][2][3][4] Its rapid onset and offset of action are hallmarks of its therapeutic profile.[5] This document summarizes key quantitative data, details experimental methodologies from foundational studies, and provides visual representations of relevant pathways and workflows.
Core Quantitative Data
The initial non-clinical pharmacological studies of this compound established its high affinity and potency as a P2Y12 receptor antagonist. The following tables summarize the key quantitative data from this early research.
| Parameter | Value | Assay Type | Species/System | Reference |
| IC50 | 0.4 nM | ADP-Induced Platelet Aggregation | Human Platelets | |
| Ki | ~1 nM | Radioligand Binding Assay | Human P2Y12 Receptor |
Table 1: In Vitro Potency and Binding Affinity of this compound (AR-C69931MX)
Note: The Ki value is approximated from the reported pKb of 8.6-9.2.
P2Y12 Signaling and this compound's Mechanism of Action
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet activation and aggregation. This compound, as a competitive antagonist, reversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting downstream signaling.
Experimental Protocols
The following sections detail the methodologies used in the early preclinical evaluation of this compound's interaction with the P2Y12 receptor.
Radioligand Competitive Binding Assay
This assay was fundamental in determining the binding affinity (Ki) of this compound for the P2Y12 receptor.
Objective: To determine the concentration of this compound that displaces 50% of a radiolabeled ligand from the P2Y12 receptor.
Materials:
-
Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.
-
Radioligand: [³³P]2MeSADP (a stable, high-affinity agonist for the P2Y12 receptor).
-
Competitor: this compound (AR-C69931MX).
-
Assay Buffer: Typically a HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations like Mg²⁺.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Protocol:
-
Incubation: The receptor source is incubated with a fixed concentration of the radioligand ([³³P]2MeSADP) and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound (free) radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This functional assay was crucial for determining the inhibitory potency (IC50) of this compound on platelet function.
Objective: To measure the ability of this compound to inhibit platelet aggregation induced by ADP.
Materials:
-
Platelet-Rich Plasma (PRP): Obtained from citrated whole blood from healthy human donors who have abstained from medications known to affect platelet function.
-
Agonist: Adenosine diphosphate (ADP).
-
Inhibitor: this compound (AR-C69931MX).
-
Aggregometer: A device that measures changes in light transmission through a PRP sample as platelets aggregate.
Protocol:
-
PRP Preparation: Whole blood is centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.
-
Instrument Calibration: The aggregometer is calibrated using PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with various concentrations of this compound or vehicle control.
-
Initiation of Aggregation: ADP is added to the PRP to induce platelet aggregation.
-
Measurement: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. The IC50 value is calculated as the concentration of this compound that produces 50% inhibition of the maximal ADP-induced aggregation.
Summary of Early Findings
The early, non-clinical research on this compound (AR-C69931MX) consistently demonstrated its potent and selective antagonistic activity at the P2Y12 receptor. The low nanomolar IC50 and Ki values established its high affinity for the receptor. Functional assays confirmed that this binding translated into effective inhibition of ADP-induced platelet aggregation. A key finding from these initial studies was the rapid reversibility of its antiplatelet effect, a characteristic that distinguishes it from the irreversible thienopyridine class of P2Y12 inhibitors and underpins its clinical utility in acute settings. These foundational studies provided the essential pharmacological rationale for the subsequent successful clinical development of this compound as an intravenous antiplatelet therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of the platelet P2Y12 receptor by AR-C69931MX sustains coronary artery recanalization and improves the myocardial tissue perfusion in a canine thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and this compound (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Interaction Between Cangrelor and the P2Y12 Receptor
Executive Summary: Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a key mediator of platelet activation. This technical guide provides an in-depth overview of the molecular interactions between this compound and the P2Y12 receptor, intended for researchers, scientists, and drug development professionals. The document details the binding kinetics and mechanism of action of this compound, the downstream signaling pathways of the P2Y12 receptor, and comprehensive protocols for key experimental assays used to characterize this interaction. Quantitative data for this compound and other P2Y12 inhibitors are presented in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound and the P2Y12 Receptor
The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets that plays a pivotal role in thrombosis and hemostasis.[1][2] Activation of the P2Y12 receptor by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), triggers a signaling cascade that leads to platelet aggregation and thrombus formation.[1][2] Consequently, the P2Y12 receptor is a primary target for antiplatelet therapies.
This compound is a non-thienopyridine adenosine triphosphate (ATP) analog that acts as a direct, competitive, and reversible antagonist of the P2Y12 receptor.[3] Its intravenous administration and rapid onset and offset of action make it a valuable therapeutic option in clinical settings requiring immediate and potent platelet inhibition.
Molecular Interaction of this compound with the P2Y12 Receptor
Binding Characteristics
This compound binds directly to the ADP binding site on the P2Y12 receptor, thereby competitively inhibiting the binding of ADP. This interaction is reversible, with a rapid dissociation rate, which accounts for the quick restoration of platelet function upon cessation of the drug infusion.
Quantitative Binding and Potency Data
The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize key quantitative data for this compound and provide a comparison with other P2Y12 receptor antagonists.
Table 1: Binding Affinity of Ligands for the Human P2Y12 Receptor
| Compound | Parameter | Value | Receptor Source |
| 2-MeSADP (agonist) | EC50 | 5 nM | Human P2Y12 |
| This compound | Ki | 0.4 nM | Human P2Y12 |
Note: EC50 (half maximal effective concentration) for an agonist indicates the concentration required to elicit 50% of the maximal response. Ki (inhibition constant) for an antagonist represents the concentration required to occupy 50% of the receptors in the absence of the agonist. A lower value for both parameters indicates a higher affinity.
Table 2: Comparative Pharmacological Properties of P2Y12 Receptor Inhibitors
| Characteristic | This compound | Clopidogrel (active metabolite) | Prasugrel (active metabolite) | Ticagrelor |
| Receptor Blockade | Reversible | Irreversible | Irreversible | Reversible |
| Binding Site | ADP-binding site | ADP-binding site | ADP-binding site | Allosteric binding site |
| Prodrug | No | Yes | Yes | No |
| Administration | Intravenous | Oral | Oral | Oral |
| Onset of Action | ~2 minutes | 2-8 hours | 30 min - 4 hours | 30 min - 4 hours |
| Offset of Action | ~60 minutes | 5-10 days | 7-10 days | 3-5 days |
| Half-life | 3-6 minutes | ~30 minutes (active metabolite) | ~7 hours (active metabolite) | 6-12 hours |
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is coupled to the inhibitory G protein, Gαi. Upon ADP binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways that ultimately result in platelet aggregation. This compound, by blocking ADP binding, prevents the initiation of this cascade.
Gαi-Mediated Pathway
Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is permissive for the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.
Gβγ-Mediated Pathway
The Gβγ subunits, dissociated from Gαi upon receptor activation, activate phosphoinositide 3-kinase (PI3K). PI3K activation leads to the phosphorylation of Akt (protein kinase B), which is involved in a cascade of events that contribute to granule secretion and sustained platelet activation.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The interaction between this compound and the P2Y12 receptor can be characterized using several key in vitro assays.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the P2Y12 receptor. It measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Receptor Preparation: Prepare membranes from cells expressing the human P2Y12 receptor or from washed human platelets.
-
Assay Buffer: Use a suitable binding buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: A commonly used radioligand is [33P]2-MeSADP.
-
Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters).
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competitive binding assay.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet function and is used to measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.
Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed.
-
Instrument Setup: Use a light transmission aggregometer. Calibrate the instrument by setting 0% light transmission with PRP and 100% with PPP.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the test compound (this compound) or vehicle and incubate for a specified time.
-
Add a platelet agonist, such as ADP (typically 5-20 µM), to induce aggregation.
-
-
Measurement: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: The extent of aggregation is reported as the maximum percentage change in light transmission. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the antagonist.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Conclusion
This compound is a well-characterized P2Y12 receptor antagonist with a distinct molecular interaction profile. Its direct, competitive, and reversible binding to the ADP binding site results in rapid and potent inhibition of platelet aggregation. The in-depth understanding of its mechanism of action, binding kinetics, and the downstream signaling pathways it modulates is crucial for its effective clinical use and for the development of future antiplatelet therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other P2Y12 receptor modulators.
References
Foundational Studies on Cangrelor's Antiplatelet Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cangrelor (formerly AR-C69931MX) is a potent, intravenous, direct-acting, and reversible antiplatelet agent.[1] It is a non-thienopyridine adenosine (B11128) triphosphate (ATP) analog that selectively targets the P2Y12 receptor on platelets.[2][3] Unlike oral P2Y12 inhibitors such as clopidogrel (B1663587) and prasugrel, this compound does not require metabolic activation, allowing for an immediate onset of action.[2][4] Its rapid onset and offset profile make it a valuable therapeutic option in settings requiring potent and titratable platelet inhibition, such as during percutaneous coronary intervention (PCI). This document provides an in-depth overview of the foundational studies that have elucidated the mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental assessments of this compound's antiplatelet effects.
Mechanism of Action: P2Y12 Receptor Antagonism
This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor, a critical Gi protein-coupled receptor on the platelet surface. Adenosine diphosphate (B83284) (ADP), released from dense granules of activated platelets or damaged cells, is the natural ligand for the P2Y12 receptor. The binding of ADP to P2Y12 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and aggregation.
This compound, as a competitive antagonist, directly blocks the ADP binding site on the P2Y12 receptor. This action prevents the downstream signaling cascade, thereby maintaining high intracellular cAMP levels, which in turn inhibits platelet activation and aggregation. Its action is direct and does not require metabolic conversion. The reversibility of binding allows for a rapid restoration of platelet function upon discontinuation of the drug.
Caption: this compound's P2Y12 receptor antagonist signaling pathway.
Pharmacokinetic and Pharmacodynamic Profile
This compound exhibits a highly predictable and rapid pharmacokinetic (PK) and pharmacodynamic (PD) profile, characterized by its intravenous administration, rapid onset, and short half-life.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The key PK/PD parameters for this compound are summarized below, with comparisons to commonly used oral P2Y12 inhibitors.
| Parameter | This compound | Ticagrelor | Prasugrel | Clopidogrel | Citations |
| Administration Route | Intravenous (IV) | Oral | Oral | Oral | |
| Mechanism | Direct, Reversible | Direct, Reversible | Irreversible (prodrug) | Irreversible (prodrug) | |
| Metabolic Activation | Not Required | Not Required | Required | Required | |
| Onset of Action | ~2 minutes | ~2 hours | ~2 hours | 2-6 hours | |
| Time to Peak Effect | ~2 minutes | ~2 hours | ~2 hours | ~2 hours | |
| Plasma Half-life | 3-6 minutes | ~7 hours | ~7 hours | ~6 hours | |
| Offset of Action | Platelet function recovers in ~60 min | Platelet function recovers in >3 days | Platelet function recovers in >5 days | Platelet function recovers in >5 days | |
| Plasma Protein Binding | 97-98% | >99% | ~98% | 98% | |
| Volume of Distribution | 3.9 L | 87.5 L | 44-69 L | N/A | |
| Metabolism | Dephosphorylation in circulation | Hepatic (CYP3A4) | Hepatic (esterases, CYPs) | Hepatic (esterases, CYPs) | |
| Max. Platelet Inhibition | >98% | 88% | ~80% | 40-60% |
Quantitative Platelet Inhibition Data
Studies have consistently demonstrated this compound's ability to achieve a high degree of platelet inhibition rapidly and reliably.
| Study Type | Agonist | This compound Concentration/Dose | Key Finding | Citations |
| In Vitro | 5 µM ADP | 0.25 µmol/L (subtherapeutic) | 75% decrease in peak aggregation in clopidogrel-pretreated samples. | |
| In Vitro | 20 µM ADP | 0.25 µmol/L (subtherapeutic) | 85% decrease in peak aggregation in clopidogrel-pretreated samples. | |
| In Vitro | 10 µM ADP | 17 nM | Significant reduction in P-selectin expression on platelets. | |
| Healthy Volunteers | N/A | 5 mg IV bolus | ADP-induced platelet aggregation < 46 U maintained for 17.5 min. | |
| Healthy Volunteers | N/A | 20 mg IV bolus | Sufficient platelet inhibition (MEA) for 20 min in 90% of subjects. | |
| CHAMPION PHOENIX | N/A | 30 µg/kg bolus + 4 µg/kg/min infusion | Reduced primary endpoint (death, MI, etc.) vs. clopidogrel (4.7% vs 5.9%). | |
| CANTIC Study | N/A | 30 µg/kg bolus + 4 µg/kg/min infusion | Reduced P2Y12 reaction units vs. placebo at 30 min (63 vs 214). |
Key Experimental Protocols
The antiplatelet effects of this compound have been characterized using a variety of established laboratory methods.
Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.
-
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Protocol Outline:
-
Blood Collection: Whole blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: Blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and used as a reference (100% transmission).
-
Incubation: PRP is incubated with a subtherapeutic concentration of this compound (e.g., 0.25 µmol/L) or a vehicle control for a specified period (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: An agonist, typically ADP at concentrations of 5 µM or 20 µM, is added to the PRP to induce aggregation.
-
Measurement: The change in light transmittance is recorded over time (e.g., 6 minutes) to determine the percentage of maximal and late aggregation.
-
Caption: Experimental workflow for Light Transmittance Aggregometry (LTA).
Flow Cytometry
Flow cytometry allows for the analysis of specific platelet activation markers on individual platelets.
-
Principle: Uses fluorescently labeled antibodies to detect surface markers of platelet activation, such as P-selectin (CD62P) expression and the activated conformation of the αIIbβ3 integrin.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected into an appropriate anticoagulant (e.g., low molecular weight heparin).
-
Treatment: The antiplatelet effects can be tested in vitro by adding this compound (e.g., 140 µM) directly to the whole blood, or in vivo by administering the drug to the subject before blood withdrawal.
-
Activation: Platelets in the blood sample are stimulated with an agonist like ADP or thrombin.
-
Staining: The sample is incubated with fluorochrome-conjugated monoclonal antibodies specific for platelet glycoproteins (e.g., anti-CD41/CD61) and activation markers (e.g., anti-CD62P or an antibody recognizing the active form of αIIbβ3).
-
Analysis: The sample is analyzed on a flow cytometer to quantify the percentage of platelets expressing the activation markers.
-
Caption: Experimental workflow for platelet activation by flow cytometry.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a specific method to measure the activity of the P2Y12 receptor signaling pathway.
-
Principle: Measures the phosphorylation state of VASP within platelets. P2Y12 receptor inhibition leads to high cAMP levels, which in turn promotes VASP phosphorylation. The assay uses flow cytometry to quantify the ratio of phosphorylated to non-phosphorylated VASP.
-
Protocol Outline:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant.
-
Incubation: Blood samples are incubated in vitro with prostaglandin (B15479496) E1 (PGE1) alone, and with PGE1 plus ADP. PGE1 stimulates VASP phosphorylation, while ADP acting via P2Y12 inhibits it.
-
Fixation & Permeabilization: Red blood cells are lysed, and the remaining platelets are fixed and permeabilized.
-
Staining: Platelets are stained with a primary antibody against phosphorylated VASP and a secondary fluorescent antibody.
-
Analysis: Samples are analyzed by flow cytometry. A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the ADP-stimulated and unstimulated samples. A lower PRI indicates greater P2Y12 inhibition.
-
Conclusion
Foundational studies have firmly established this compound as a potent, direct-acting, and reversible P2Y12 receptor antagonist. Its key advantages, including a rapid onset and offset of action and a predictable dose-response, are direct consequences of its intravenous administration and metabolism independent of hepatic function. A range of robust experimental protocols, from the gold-standard LTA to specific pathway analyses like the VASP assay, have been pivotal in quantifying its superior and consistent antiplatelet effects compared to oral agents. This body of evidence provides a strong scientific basis for its clinical application in high-risk settings where immediate and reliable platelet inhibition is paramount.
References
Methodological & Application
Application Note and Protocol: In Vitro Platelet Aggregation Assay Using Cangrelor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing an in vitro platelet aggregation assay using Cangrelor, a potent and reversible P2Y12 receptor antagonist. Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a central role in amplifying and sustaining platelet activation. This compound, an adenosine triphosphate (ATP) analog, directly and selectively binds to the P2Y12 receptor, blocking ADP-mediated platelet aggregation.[1][2][3][4] This assay is essential for studying the efficacy of P2Y12 inhibitors, understanding platelet function, and in the development of novel antiplatelet therapies. The "gold standard" method for assessing platelet aggregation is Light Transmission Aggregometry (LTA).[5]
Mechanism of Action of this compound
This compound is a direct-acting, non-thienopyridine ATP analog that functions as a reversible antagonist of the P2Y12 receptor. Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, leading to a rapid onset of action within minutes of administration. It selectively binds to the P2Y12 receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation. The inhibition is potent and reversible, with platelet function returning to normal within 60-90 minutes after its removal.
P2Y12 Signaling Pathway and this compound Inhibition
The binding of ADP to the P2Y12 receptor activates a Gi-coupled protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent platelet activation. This compound competitively blocks the P2Y12 receptor, preventing this cascade and thereby inhibiting platelet aggregation.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: a review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
Determining the Optimal Concentration of Cangrelor for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3] Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, allowing for a rapid onset and offset of action.[3][4] These characteristics make it a valuable tool for in vitro studies investigating the P2Y12 signaling pathway and its role in various physiological and pathological processes. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for their specific cell culture experiments.
This compound, an analog of adenosine (B11128) triphosphate (ATP), exerts its effect by binding to the P2Y12 receptor, thereby preventing the binding of its natural ligand, adenosine diphosphate (B83284) (ADP). This blockade inhibits the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent platelet activation.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP alleviates the inhibition of downstream effectors, ultimately resulting in platelet activation, aggregation, and degranulation. This compound directly blocks the P2Y12 receptor, thus maintaining higher levels of cAMP and preventing platelet activation.
Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.
Determining Optimal this compound Concentration: Experimental Workflow
The determination of the optimal this compound concentration is a critical step to ensure meaningful and reproducible results. A systematic approach involving a series of experiments is recommended.
Caption: Experimental workflow for determining the optimal this compound concentration.
Experimental Protocols
Initial Dose-Response and Cytotoxicity Screening
The first step is to determine the concentration range of this compound that is non-toxic to the cells of interest and to identify a preliminary effective concentration range. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cells of interest (e.g., endothelial cells, cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (reconstituted in a suitable solvent, e.g., sterile water or DMSO, as per manufacturer's instructions)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A broad range is recommended for the initial screening (e.g., 1 nM to 1 mM).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium alone (blank) and cells with medium containing the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Functional Assays to Determine Effective Concentration
Based on the cytotoxicity data, select a range of non-toxic concentrations to evaluate the functional effects of this compound. The choice of assay will depend on the cell type and the specific research question.
Protocol: Platelet Aggregation Assay (for platelet-rich plasma)
Materials:
-
Platelet-rich plasma (PRP)
-
This compound dilutions (in a suitable buffer)
-
ADP solution (agonist)
-
Aggregometer
Procedure:
-
Pre-warm PRP to 37°C.
-
Add a specific volume of a this compound dilution or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add ADP to induce platelet aggregation and record the change in light transmittance over time.
-
Analyze the aggregation curves to determine the extent of inhibition by this compound at different concentrations.
Protocol: Flow Cytometry for Platelet Activation Markers
Materials:
-
Whole blood or isolated platelets
-
This compound dilutions
-
ADP solution (agonist)
-
Fluorochrome-conjugated antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression, PAC-1 for activated GPIIb/IIIa)
-
Flow cytometer
Procedure:
-
Incubate whole blood or isolated platelets with various concentrations of this compound or vehicle control.
-
Stimulate the samples with ADP.
-
Add the fluorescently labeled antibodies and incubate in the dark.
-
Fix the samples if necessary.
-
Acquire and analyze the data on a flow cytometer to quantify the expression of activation markers. A study has shown the use of 140 µM this compound in whole blood for in vitro flow cytometry experiments. Another study used 17 nM this compound for platelet activation assays.
Receptor-Specific Assays to Confirm Mechanism of Action
To confirm that the observed functional effects are mediated through the P2Y12 receptor, specific assays that measure downstream signaling events can be employed.
Protocol: VASP Phosphorylation Assay
Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated when the P2Y12 receptor is inhibited. Measuring the phosphorylation status of VASP is a specific way to assess P2Y12 receptor antagonism.
Materials:
-
Whole blood or isolated cells expressing the P2Y12 receptor
-
This compound dilutions
-
Prostaglandin E1 (PGE1) and ADP solutions
-
Fixation and permeabilization buffers
-
Antibody against phosphorylated VASP (VASP-P)
-
Flow cytometer or ELISA kit
Procedure (Flow Cytometry):
-
Incubate whole blood or cells with this compound at various concentrations.
-
Treat cells with PGE1 (to stimulate VASP phosphorylation) with or without ADP (to inhibit VASP phosphorylation via P2Y12).
-
Fix and permeabilize the cells.
-
Stain with the anti-VASP-P antibody.
-
Analyze by flow cytometry to determine the Platelet Reactivity Index (PRI), which reflects the level of P2Y12 inhibition.
Protocol: cAMP Assay
Inhibition of the P2Y12 receptor by this compound leads to an increase in intracellular cAMP levels.
Materials:
-
Cells expressing the P2Y12 receptor
-
This compound dilutions
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Culture cells in a suitable plate format.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate cells with different concentrations of this compound.
-
Stimulate cells with forskolin in the presence of ADP.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (Example Data)
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 nM | 98.5 | ± 4.8 |
| 10 nM | 97.1 | ± 5.1 |
| 100 nM | 95.3 | ± 4.5 |
| 1 µM | 92.8 | ± 6.0 |
| 10 µM | 85.4 | ± 7.3 |
| 100 µM | 60.2 | ± 8.1 |
| 1 mM | 15.7 | ± 3.9 |
Table 2: Functional Inhibition of Platelet Aggregation by this compound (Example Data)
| This compound Concentration | Inhibition of ADP-induced Aggregation (%) | Standard Deviation |
| 0.1 nM | 5.2 | ± 1.5 |
| 1 nM | 25.8 | ± 3.2 |
| 10 nM | 78.4 | ± 5.6 |
| 100 nM | 95.1 | ± 2.8 |
| 1 µM | 98.9 | ± 1.1 |
Table 3: Effect of this compound on VASP Phosphorylation (Example Data)
| This compound Concentration | Platelet Reactivity Index (PRI) (%) | Standard Deviation |
| Vehicle Control | 85.2 | ± 6.3 |
| 1 nM | 65.7 | ± 5.1 |
| 10 nM | 22.4 | ± 4.2 |
| 100 nM | 8.9 | ± 2.5 |
| 1 µM | 5.1 | ± 1.8 |
Conclusion
Determining the optimal concentration of this compound for cell culture experiments requires a systematic approach that includes assessing cytotoxicity, evaluating functional effects, and confirming the mechanism of action. By following the detailed protocols and workflow outlined in these application notes, researchers can confidently establish the appropriate this compound concentration for their specific experimental needs, leading to reliable and reproducible data in the investigation of P2Y12 receptor biology.
References
- 1. This compound — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
Preparation and Storage of Cangrelor Stock Solutions for Laboratory Applications
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of Cangrelor stock solutions for in vitro and in vivo laboratory research. This compound is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 platelet receptor, which plays a critical role in ADP-induced platelet activation and aggregation.[1][2][3][4] Accurate preparation and proper storage of this compound solutions are crucial for ensuring experimental reproducibility and obtaining reliable results. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound, an analogue of adenosine (B11128) triphosphate (ATP), is a selective inhibitor of the P2Y12 receptor, a key mediator of platelet activation.[1] Unlike thienopyridine antiplatelet agents, this compound does not require metabolic activation, allowing for a rapid onset and offset of action. Its reversible binding and short biological half-life of 3 to 6 minutes provide precise control over platelet inhibition. These properties make this compound a valuable tool in cardiovascular research and a clinically important therapeutic agent for reducing the risk of thrombotic events during percutaneous coronary intervention (PCI).
Physicochemical Properties and Solubility
This compound is typically supplied as a tetrasodium (B8768297) salt, a white to off-white lyophilized powder. Understanding its solubility is fundamental to preparing appropriate stock solutions for experimental use.
Table 1: Solubility of this compound Tetrasodium
| Solvent | Concentration | Comments |
| Water | 100 mg/mL (115.70 mM) | Freely soluble; may require sonication to fully dissolve. |
| DMSO | 12.5 mg/mL (14.46 mM) | Requires sonication and warming to 80°C. |
| DMSO | up to 100 mg/mL (115.7 mM) | The use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly reduce solubility. |
Preparation of this compound Stock Solutions
The selection of a solvent for preparing a this compound stock solution should be guided by the experimental requirements, including the desired concentration and compatibility with the biological system under investigation.
Protocol for High-Concentration Aqueous-Based Stock Solution
This protocol is suitable for most in vitro applications where an aqueous solution is preferred.
Materials:
-
This compound tetrasodium powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of water to 100 mg of this compound).
-
Vortex the solution vigorously until the powder is fully dissolved.
-
If dissolution is slow, sonicate the solution for short intervals in a water bath until it becomes clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol for DMSO-Based Stock Solution
This protocol is recommended when a high concentration is required that may exceed the aqueous solubility or for specific experimental designs.
Materials:
-
This compound tetrasodium powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath or heating block
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder vial to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution. To aid dissolution for higher concentrations, gentle warming (up to 80°C) and sonication may be necessary.
-
Ensure the solution is clear and free of particulates before use.
-
Aliquot into single-use volumes for storage.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound solutions.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | Room Temperature (20°C to 25°C) | As per manufacturer | Excursions permitted between 15°C and 30°C. |
| Lyophilized Powder | -20°C | ≥ 4 years | For long-term storage. |
| Stock Solution in Solvent | -80°C | 6 months to 1 year | Recommended for long-term stability. |
| Stock Solution in Solvent | -20°C | 1 month | Suitable for short-term storage. |
| Diluted (in 0.9% Saline) | Room Temperature | Up to 24 hours | For working solutions. |
| Diluted (in 5% Dextrose) | Room Temperature | Up to 12 hours | For working solutions. |
It is strongly recommended to aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound. For in vivo experiments, it is best to prepare fresh working solutions daily.
Experimental Protocols and Visualizations
Experimental Workflow: Preparation of this compound Stock Solution
The following diagram illustrates the general workflow for preparing a this compound stock solution for laboratory use.
References
Application Note & Protocol: Assessing Cangrelor's Effect on Mouse Platelets via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cangrelor is a potent, intravenous, and reversible antagonist of the P2Y12 receptor, a key component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][2] Its rapid onset and offset of action make it a valuable tool in both clinical and research settings.[2] Assessing the pharmacodynamic effects of P2Y12 inhibitors like this compound in preclinical mouse models is crucial for drug development. Flow cytometry offers a robust and sensitive method for analyzing platelet activation in the small blood volumes obtainable from mice.[3][4] This document provides a detailed protocol for evaluating the in vitro and in vivo effects of this compound on mouse platelet activation by measuring the surface expression of P-selectin (CD62P) and the activated conformation of integrin αIIbβ3 (GPIIb/IIIa).
Key Markers of Platelet Activation
-
P-selectin (CD62P): Stored in the α-granules of resting platelets, P-selectin is rapidly translocated to the platelet surface upon activation. Its presence is a hallmark of platelet degranulation.
-
Activated Integrin αIIbβ3 (GPIIb/IIIa): This integrin exists in a low-affinity state on resting platelets. Upon activation, it undergoes a conformational change to a high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation. The JON/A monoclonal antibody specifically recognizes the high-affinity conformation of mouse αIIbβ3 and is a direct marker of its activation.
This compound's Signaling Pathway
This compound exerts its antiplatelet effect by blocking the P2Y12 receptor, which is coupled to the inhibitory G protein, Gi. This prevents ADP from initiating the downstream signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) and subsequent platelet activation.
References
- 1. The P2Y12 Antagonists, 2MeSAMP and this compound, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Can the antiplatelet effects of this compound be reliably studied in mice under in vivo and in vitro conditions using flow cytometry? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Cangrelor in High-Throughput Screening for Antiplatelet Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies. Cangrelor, a direct-acting, intravenous, and reversible antagonist of the P2Y12 receptor, offers a potent and predictable inhibition of platelet function.[1][2][3] Its rapid onset and offset of action make it an ideal reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel oral or parenteral antiplatelet agents targeting the P2Y12 receptor or other pathways involved in platelet aggregation.[1][4] This document provides detailed application notes and protocols for utilizing this compound in HTS assays for the discovery of new antiplatelet drugs.
Application Notes
This compound's utility in an HTS setting is multifaceted. It can serve as a potent positive control to validate assay performance and establish a benchmark for the potency of test compounds. Its direct and reversible mechanism of action provides a clear pharmacological tool to probe the P2Y12 signaling pathway. By comparing the inhibitory profiles of novel compounds to that of this compound, researchers can quickly identify promising candidates and begin to elucidate their mechanisms of action.
Key applications include:
-
Primary HTS Campaigns: To identify initial "hit" compounds that inhibit platelet aggregation.
-
Secondary Screening and Hit-to-Lead Optimization: To characterize the potency and mechanism of action of primary hits.
-
Assay Validation and Quality Control: To ensure the robustness and reproducibility of the screening assay.
Quantitative Data: this compound Potency
The inhibitory potency of this compound can vary depending on the assay format and the concentration of the platelet agonist used. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various in vitro platelet aggregation assays.
| Assay Type | Agonist | This compound IC50 | Reference |
| Multiple Electrode Aggregometry | 5 µM ADP | 3 nM | |
| Light Transmittance Aggregometry | 5 µM ADP | Not explicitly stated, but >90% inhibition at 100 nM | |
| Single Platelet Counting | U46619 | IC50 for forskolin-induced inhibition reduced from >10 µM to 1.9 µM in the presence of this compound | |
| Single Platelet Counting | TRAP | IC50 for forskolin-induced inhibition reduced from >10 µM to 3.2 µM in the presence of this compound |
Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding to adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet activation and aggregation. This compound blocks this interaction, thereby inhibiting downstream signaling events.
Caption: P2Y12 receptor signaling pathway and site of this compound action.
Experimental Workflow for High-Throughput Screening
The following diagram outlines a typical workflow for an HTS campaign to identify novel antiplatelet compounds using this compound as a reference.
Caption: High-throughput screening workflow for antiplatelet drug discovery.
Experimental Protocols
Platelet Preparation
a. Platelet-Rich Plasma (PRP) Preparation
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with low brake.
-
Carefully collect the upper platelet-rich plasma (PRP) layer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
b. Washed Platelet Preparation
-
To the PRP, add acid-citrate-dextrose (ACD) solution (1:9 v/v).
-
Centrifuge at 1000 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the platelet pellet in a calcium-free Tyrode's buffer containing apyrase and prostaglandin (B15479496) E1.
-
Adjust the platelet concentration to the desired density (e.g., 2 x 10^8 platelets/mL).
High-Throughput Platelet Aggregation Assay (Absorbance-Based)
This protocol is adapted for a 96- or 384-well microplate format.
-
Compound Plating: Dispense test compounds, this compound (positive control, e.g., 1 µM), and vehicle (negative control) into the microplate wells.
-
Platelet Addition: Add washed platelets or PRP to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Baseline Reading: Measure the initial absorbance (ODinitial) at 595 nm using a microplate reader.
-
Platelet Activation: Add the platelet agonist (e.g., ADP, final concentration 5-10 µM) to all wells except for the blank (buffer only).
-
Incubation and Shaking: Place the plate on an orbital shaker at 37°C for 10-15 minutes to promote aggregation.
-
Final Reading: Measure the final absorbance (ODfinal) at 595 nm.
-
Calculation of Percent Inhibition:
-
Percent Aggregation = (1 - (ODfinal_sample - ODfinal_blank) / (ODinitial_sample - ODinitial_blank)) * 100
-
Percent Inhibition = (1 - (Percent Aggregation_test_compound / Percent Aggregation_vehicle_control)) * 100
-
ATP Release Assay (Luminescence-Based)
This assay measures ATP released from dense granules upon platelet activation.
-
Reagent Preparation: Prepare a luciferin-luciferase reagent according to the manufacturer's instructions.
-
Compound Plating: As described in the aggregation assay.
-
Platelet and Reagent Addition: Add washed platelets or PRP and the luciferin-luciferase reagent to each well.
-
Pre-incubation: Incubate for 5 minutes at 37°C.
-
Platelet Activation: Add the platelet agonist (e.g., thrombin or collagen).
-
Luminescence Measurement: Immediately measure the luminescence using a microplate reader with luminescence detection capabilities.
-
Data Analysis: A decrease in luminescence in the presence of a test compound compared to the vehicle control indicates inhibition of platelet activation and granule secretion.
Calcium Mobilization Assay (Fluorescence-Based)
This assay measures changes in intracellular calcium levels upon platelet activation.
-
Platelet Loading: Incubate washed platelets with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the dye manufacturer's protocol.
-
Washing: Wash the platelets to remove excess dye.
-
Compound Plating: As described in the aggregation assay.
-
Platelet Addition: Add the dye-loaded platelets to the wells.
-
Baseline Fluorescence: Measure the baseline fluorescence using a fluorescent plate reader with appropriate excitation and emission wavelengths.
-
Platelet Activation: Add the platelet agonist.
-
Kinetic Reading: Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
Data Analysis: Inhibition is determined by a reduction in the peak fluorescence signal in the presence of a test compound compared to the vehicle control.
Conclusion
This compound is an invaluable tool for the discovery and development of novel antiplatelet drugs. Its well-defined mechanism of action and potent, reversible inhibition of the P2Y12 receptor make it an excellent positive control for a variety of HTS assays. The protocols outlined in this document provide a framework for establishing robust and reliable screening platforms to identify the next generation of antiplatelet therapies.
References
- 1. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of Cangrelor in In Vivo Thrombosis Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist.[1] The P2Y12 receptor plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation, making it a key target for antiplatelet therapies.[1] this compound's rapid onset and offset of action, with platelet function returning to normal within an hour of discontinuing infusion, make it a valuable tool for experimental studies where precise control over platelet inhibition is required.[1] Unlike thienopyridines such as clopidogrel, this compound is not a prodrug and does not require metabolic activation, ensuring consistent and predictable platelet inhibition.[1]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in in vivo thrombosis studies in rats. The information is intended to guide researchers in designing and executing robust preclinical evaluations of this antiplatelet agent.
Mechanism of Action: P2Y12 Receptor Signaling Pathway
This compound exerts its antiplatelet effect by selectively and reversibly binding to the P2Y12 receptor on the surface of platelets. This action blocks the binding of ADP, a key agonist in thrombosis. The inhibition of the P2Y12 receptor prevents the downstream signaling cascade that leads to platelet activation, degranulation, and aggregation, thereby attenuating thrombus formation.
Caption: this compound blocks ADP from binding to the P2Y12 receptor, inhibiting the downstream signaling cascade that leads to platelet activation.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the effects of this compound from clinical and non-clinical studies. It is important to note that specific dose-response data in rat thrombosis models is limited in publicly available literature. The provided data should be used as a reference for expected pharmacodynamic effects.
Table 1: Pharmacokinetics of Intravenous this compound
| Parameter | Value | Species | Reference |
| Time to Peak Plasma Concentration | ~2 minutes | Human | [2] |
| Half-life | 3-6 minutes | Human | |
| Plasma Protein Binding | 97-98% | Human | |
| Metabolism | Dephosphorylation in circulation | Human | |
| Return of Platelet Function | ~60 minutes post-infusion | Human |
Table 2: Pharmacodynamic Effects of this compound on Platelet Aggregation
| Dose | Effect | Species | Reference |
| 30 mcg/kg bolus + 4 mcg/kg/min infusion | >90% inhibition of ADP-induced platelet aggregation | Human | |
| 2 and 4 mcg/kg/min infusion | Near-complete inhibition of ADP-induced platelet aggregation within 2 minutes | Human | |
| 7.8 mg/kg IV bolus | 75.4 ± 19.5% inhibition of active αIIbβ3 expression | Mouse |
Experimental Protocols for In Vivo Thrombosis Studies in Rats
The following protocols describe the administration of this compound in the context of a widely used ferric chloride-induced carotid artery thrombosis model in rats. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Experimental Workflow
The general workflow for an in vivo thrombosis study in rats using this compound is outlined below.
References
Application Notes and Protocols: Assessing Cangrelor's Impact on Cyclic AMP Levels in Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist. The P2Y12 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical component in platelet activation and aggregation. Its inhibition is a key therapeutic strategy in the prevention of thrombotic events, particularly in the context of percutaneous coronary intervention (PCI). The primary mechanism of action of this compound is the blockade of the P2Y12 receptor, which is coupled to the inhibitory G protein, Gi. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels are associated with the inhibition of platelet activation.
While the P2Y12-dependent mechanism of this compound is well-established, there is a compelling, albeit debated, body of evidence suggesting that this compound may also exert its antiplatelet effects through a P2Y12-independent increase in intracellular cAMP levels.[1][2] This has significant implications for its therapeutic application and for the design of novel antiplatelet agents. These application notes provide a detailed overview of the methodologies to assess the impact of this compound on platelet cAMP levels, addressing both the P2Y12-dependent and -independent mechanisms.
Contrasting Mechanisms of Action
There are conflicting reports in the scientific literature regarding the precise mechanism by which this compound affects platelet cAMP levels.
-
P2Y12-Dependent Mechanism: This widely accepted mechanism posits that this compound's primary effect is to block the ADP-mediated activation of the P2Y12 receptor. By antagonizing this Gi-coupled receptor, this compound prevents the inhibition of adenylyl cyclase, thereby leading to a relative maintenance or increase in cAMP levels that would otherwise be suppressed by ADP. Studies have demonstrated that this compound's inhibitory effect on platelet activation is absent in P2Y12 deficient platelets, supporting this P2Y12/Gi-dependent mechanism.[3][4][5]
-
P2Y12-Independent Mechanism: In contrast, some studies have reported that this compound can directly increase intracellular cAMP levels, even in the absence of P2Y12 receptor signaling. This suggests that this compound may interact with other, currently unidentified, platelet receptors that are coupled to the stimulatory G protein, Gs, which activates adenylyl cyclase. This proposed mechanism suggests that this compound's antiplatelet effect may be twofold: direct P2Y12 antagonism and a direct elevation of cAMP.
These conflicting findings underscore the importance of robust and well-controlled experimental protocols to investigate the nuanced effects of this compound on platelet signaling.
Data Presentation
The following tables summarize the reported effects of this compound on platelet cAMP levels from key studies, highlighting the existing controversy.
Table 1: P2Y12-Independent Effect of this compound on Platelet cAMP Levels
| Compound | Concentration | Fold Increase in cAMP (relative to basal) | Reference |
| This compound | 0.5 µM | ~2.5 | Srinivasan et al., 2009 |
| 2MeSAMP (another P2Y12 antagonist) | 50 µM | ~3.0 | Srinivasan et al., 2009 |
Table 2: P2Y12-Dependent Effect of this compound on Platelet Function
| Compound | Platelet Type | Effect on cAMP Levels | Reference |
| This compound | Wild-type human and mouse | Did not raise intracellular cAMP concentrations | Xiang et al., 2012 |
| This compound | P2Y12 deficient mouse | No effect on platelet activation | Xiang et al., 2012 |
Experimental Protocols
To investigate the effect of this compound on platelet cAMP levels, the following detailed protocols for platelet isolation and cAMP measurement are provided.
Protocol 1: Human Platelet Isolation
This protocol describes the isolation of washed human platelets from whole blood, a crucial first step for in vitro assays.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes
-
HEPES buffer
-
Prostaglandin E1 (PGE1)
-
Platelet wash buffer
-
Tyrode's buffer
-
Plastic tubes and pipettes
Procedure:
-
Blood Collection: Draw human blood into vacutainers containing ACD as an anticoagulant. Mix gently by inversion.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Transfer the blood to a plastic tube and centrifuge at 100 x g for 15-20 minutes at room temperature with the brake off. This will pellet the red and white blood cells.
-
Carefully collect the upper platelet-rich plasma (PRP) layer using a wide-bore pipette and transfer it to a new plastic tube.
-
-
Platelet Pelleting:
-
Add PGE1 to the PRP to a final concentration of 1 µM to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 10-15 minutes at room temperature to pellet the platelets.
-
-
Platelet Washing:
-
Carefully decant the supernatant (platelet-poor plasma).
-
Gently resuspend the platelet pellet in platelet wash buffer containing PGE1 (1 µM).
-
Centrifuge again at 800 x g for 10-15 minutes.
-
-
Final Resuspension:
-
Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10^8 platelets/mL).
-
Allow the platelets to rest at 37°C for 30 minutes before starting the experiment.
-
Protocol 2: Measurement of Intracellular cAMP Levels using ELISA
This protocol outlines the steps for quantifying intracellular cAMP in isolated platelets using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Commercial ELISA kits are widely available and should be used according to the manufacturer's instructions.
Materials:
-
Isolated human platelets (from Protocol 1)
-
This compound (and other test compounds)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer (provided in the ELISA kit or 0.1 M HCl)
-
cAMP ELISA Kit (including cAMP standards, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Platelet Treatment:
-
Pre-incubate the isolated platelets with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add this compound at various concentrations (e.g., 0.1 µM to 10 µM) or vehicle control to the platelet suspension.
-
To investigate the P2Y12-dependent mechanism, co-incubate with ADP. To explore the P2Y12-independent mechanism, assess the effect of this compound alone.
-
Incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Terminate the reaction by adding cell lysis buffer (e.g., 0.1 M HCl) to the platelet suspension. This will stop the enzymatic activity and release intracellular cAMP.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 600 x g for 10 minutes to pellet the cell debris.
-
-
cAMP ELISA:
-
Collect the supernatant containing the cAMP.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cAMP, which will compete with the cAMP in the sample for antibody binding.
-
Incubating and washing the plate.
-
Adding the substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the platelet lysate.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanisms impacting platelet cAMP.
Experimental Workflow
Caption: Workflow for measuring this compound's effect on cAMP.
References
- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and this compound (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y(12) antagonists, 2MeSAMP and this compound, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y12 Antagonists, 2MeSAMP and this compound, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 5. The P2Y12 Antagonists, 2MeSAMP and this compound, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Cangrelor as a Pharmacological Tool to Dissect Platelet Activation Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor, a key player in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[1][2] Its rapid onset and offset of action, with a plasma half-life of only 3 to 6 minutes, make it an invaluable pharmacological tool for the precise dissection of platelet signaling pathways in vitro and in vivo.[3] Unlike thienopyridines such as clopidogrel, this compound does not require metabolic activation, ensuring immediate and consistent platelet inhibition.[4] These characteristics allow researchers to modulate P2Y12 signaling with a high degree of temporal control, facilitating the study of its role in the complex network of platelet activation.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate platelet function. It includes quantitative data on its inhibitory properties, step-by-step methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
Data Presentation
The potency of this compound as a P2Y12 inhibitor has been quantified in various in vitro systems. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Conditions | Source |
| IC50 | 9.4 nM | ADP (30 µM)-induced aggregation in washed human platelets | [5] |
| Ki | 0.4 nM | Human P2Y12 receptor binding assay |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Effect of this compound on ADP-Induced Platelet Aggregation in Platelet-Rich Plasma (PRP)
| This compound Concentration | ADP Concentration | Inhibition of Peak Aggregation | Source |
| 0.25 µmol/L | 5 µmol/L | ~75% | |
| 0.25 µmol/L | 20 µmol/L | ~85% |
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway and this compound's Mechanism of Action
ADP-mediated platelet activation is a central process in hemostasis and thrombosis. ADP binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to Gi, plays a critical role in amplifying and sustaining the platelet activation response. Upon ADP binding, the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in its active state phosphorylates and inhibits many activating signaling proteins. The P2Y12 signaling cascade ultimately contributes to the conformational change of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, enabling fibrinogen binding and platelet aggregation.
This compound, as a direct P2Y12 antagonist, competitively and reversibly binds to the receptor, preventing ADP from initiating this signaling cascade. There is some debate in the scientific literature regarding a potential P2Y12-independent effect of this compound on increasing cAMP levels; however, other studies have refuted this, attributing its inhibitory action solely to its P2Y12-dependent mechanism.
Caption: P2Y12 signaling pathway and this compound's inhibitory action.
Experimental Workflow for Platelet Function Studies
A typical workflow for investigating the effect of this compound on platelet function involves several key steps, from blood collection to data analysis.
Caption: General experimental workflow for studying this compound's effect.
Experimental Protocols
1. Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
This compound stock solution (dissolved in saline or appropriate buffer).
-
ADP stock solution.
-
Platelet-poor plasma (PPP) as a reference.
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Pipettes and tips.
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.
-
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the heating block of the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Start the recording and establish a stable baseline for at least 1 minute.
-
Add the ADP agonist to induce aggregation (final concentrations typically range from 2 to 20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each sample.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
2. Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelets and the expression of surface markers of activation, such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1 binding).
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution.
-
ADP stock solution.
-
Fluorescently labeled antibodies:
-
Anti-CD61 or Anti-CD41 (platelet-specific marker).
-
Anti-CD62P (P-selectin).
-
PAC-1 (binds to activated GPIIb/IIIa).
-
-
Isotype control antibodies.
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
-
Flow cytometry tubes.
Protocol:
-
Sample Preparation:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
-
Incubation and Staining:
-
Aliquot the diluted whole blood into flow cytometry tubes.
-
Add this compound or vehicle control and incubate for the desired time.
-
Add the fluorescently labeled antibodies (e.g., anti-CD61, anti-CD62P, PAC-1) to the tubes. Include an isotype control for each fluorochrome.
-
-
Stimulation:
-
Add ADP to the designated tubes to stimulate platelet activation. A resting (unstimulated) control should also be included.
-
Incubate for a specific time (e.g., 10-15 minutes) at room temperature in the dark.
-
-
Fixation:
-
Add a fixative solution to stop the reaction and preserve the cells.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD61 or CD41).
-
-
Data Analysis:
-
Determine the percentage of platelets positive for P-selectin and PAC-1 binding in each sample.
-
The median fluorescence intensity (MFI) can also be used to quantify the level of marker expression.
-
Calculate the inhibition of marker expression by this compound.
-
Conclusion
This compound's unique pharmacological properties make it an exceptional tool for researchers studying the intricacies of platelet activation. Its rapid and reversible P2Y12 inhibition allows for precise temporal control in experimental settings, enabling a clearer understanding of the P2Y12 signaling pathway's role in hemostasis and thrombosis. The detailed protocols provided herein offer a starting point for utilizing this compound to dissect these complex biological processes, with the potential to contribute to the development of novel antithrombotic therapies.
References
- 1. This compound: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Plant extracts inhibit ADP-induced platelet activation in humans: their potential therapeutic role as ADP antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with Cangrelor in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for handling Cangrelor in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: The tetrasodium (B8768297) salt of this compound is freely soluble in water.[1] However, solubility can be influenced by the specific buffer, pH, and presence of other solutes. For research purposes, specific solubility in common solvents has been determined and is summarized in the table below.
Q2: In which solvents can I dissolve this compound for my experiments?
A2: this compound tetrasodium salt has high solubility in water and Phosphate (B84403) Buffered Saline (PBS).[2] It is also soluble in Dimethyl Sulfoxide (DMSO).[2][3] For in vivo studies, a co-solvent system may be necessary to achieve the desired concentration and stability.[3]
Q3: My this compound is not dissolving completely. What should I do?
A3: If you encounter issues with dissolution, consider the following troubleshooting steps:
-
Sonication: Use a sonication bath to aid in the dissolution process.
-
Gentle Heating: Gently warming the solution can help increase solubility. However, it is important to monitor for any potential degradation of the compound.
-
pH Adjustment: As an ATP analog with phosphate groups, this compound's solubility is pH-dependent. Ensure your buffer pH is in a range where the phosphate groups are ionized (deprotonated), which is generally the case at neutral to alkaline pH.
-
Use Fresh Solvents: If using DMSO, ensure it is a fresh, unopened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, you can dissolve this compound tetrasodium salt in water, PBS, or DMSO. For example, to create a 10 mM stock solution in DMSO, you would dissolve 8.65 mg of this compound in 1 mL of DMSO. It is recommended to use sonication to ensure complete dissolution.
Q5: How stable are this compound solutions?
A5: The stability of this compound solutions depends on the solvent and storage conditions.
-
In 5% Dextrose Injection, diluted this compound is stable for up to 12 hours at room temperature.
-
In Normal Saline (0.9% Sodium Chloride), it is stable for up to 24 hours at room temperature.
-
Stock solutions prepared in a solvent can be stored at -80°C for up to one year, or at -20°C for one month.
Q6: Can I use buffers other than PBS?
A6: While PBS is a commonly used and suitable buffer, other physiological buffers can likely be used. However, it is crucial to ensure the pH of the buffer is compatible with maintaining this compound's solubility. It is advisable to perform a small-scale solubility test in any new buffer before preparing a large batch.
Quantitative Solubility Data
| Solvent/Buffer | Concentration | Remarks |
| Water (H₂O) | 80 - 100 mg/mL | Sonication is recommended. |
| Phosphate Buffered Saline (PBS) | 100 mg/mL | Sonication is recommended. |
| Dimethyl Sulfoxide (DMSO) | 8.65 - 12.5 mg/mL | Use of fresh, anhydrous DMSO is advised. |
| In Vivo Formulation | 1 mg/mL | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 8.65 mg of this compound tetrasodium salt.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex briefly to mix.
-
Place the vial in a sonication bath until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).
Protocol 2: Preparation of this compound for In Vitro Platelet Aggregation Assays
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO as per Protocol 1).
-
Prepare platelet-rich plasma (PRP) from whole blood according to your established laboratory protocol.
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 250-300 x 10⁹/L) using platelet-poor plasma (PPP).
-
Spike the PRP with the this compound stock solution to achieve the desired final concentration. For example, to achieve a final concentration of 0.25 µM, add 2.5 µL of a 10 mM stock solution to 100 µL of PRP.
-
Incubate the mixture for a short period (e.g., 5 minutes) at 37°C before initiating the aggregation assay with an agonist like ADP.
Visualizations
Caption: Workflow for Solubilizing this compound.
Caption: Troubleshooting Decision Tree for this compound Solubility Issues.
Caption: this compound's Mechanism of Action on the P2Y12 Receptor.
References
Technical Support Center: Optimizing Cangrelor Dose for Complete Platelet Inhibition in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cangrelor to achieve complete platelet inhibition in canine models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in canines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for achieving significant platelet inhibition in canines?
A1: Based on published studies, intravenous infusion rates of 1 µg/kg/min to 4 µg/kg/min have been shown to produce significant to near-complete platelet inhibition in dogs.[1] A dose of 4 µg/kg/min has been used in studies aiming for full inhibition of platelet aggregation. The optimal dose for complete inhibition may need to be determined empirically for your specific experimental setup.
Q2: How quickly does this compound take effect, and how long do its effects last after stopping the infusion?
A2: this compound has a very rapid onset of action, achieving maximal platelet inhibition within minutes of intravenous administration. Its effects are also quickly reversible, with platelet function returning to normal within 60 to 90 minutes after discontinuing the infusion.[2]
Q3: Can I administer this compound orally to canines?
A3: No, this compound is an intravenous-only formulation. Oral administration will not be effective.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a direct-acting, reversible antagonist of the P2Y12 receptor on the surface of platelets. By blocking this receptor, it prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating platelet activation and aggregation.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Baseline Platelet Aggregation/Activation (before this compound administration) | 1. Traumatic blood collection leading to premature platelet activation. 2. Inappropriate anticoagulant or handling of the blood sample. 3. Underlying inflammatory condition in the canine subject. | 1. Ensure clean venipuncture with a larger gauge needle to minimize turbulence. Discard the first few drops of blood. 2. Use sodium citrate (B86180) as the anticoagulant for platelet aggregation studies and mix gently by inversion. Process samples promptly. 3. Screen animals for underlying health issues prior to the study. |
| Inconsistent or Suboptimal Inhibition of Platelet Function with this compound | 1. Incorrect drug concentration or infusion rate. 2. Issues with the intravenous line patency or delivery. 3. Individual animal variability in drug response. | 1. Double-check all calculations for drug dilution and infusion pump settings. 2. Ensure the IV catheter is properly placed and patent. 3. Consider performing a dose-response curve for your specific cohort of animals to determine the optimal dose. |
| Platelet Clumping in Blood Samples | 1. Slow or difficult blood collection. 2. Delayed or inadequate mixing with anticoagulant. 3. Use of EDTA as an anticoagulant for functional assays. | 1. Use a large peripheral vein for smooth blood flow. 2. Mix the blood with the anticoagulant immediately and gently after collection. 3. For functional platelet assays like aggregometry, use 3.2% sodium citrate. EDTA can sometimes cause platelet clumping.[3] |
| Unexpected Bleeding During the Experiment | 1. This compound dose is too high, leading to excessive platelet inhibition. 2. Concomitant use of other medications that affect hemostasis. | 1. Reduce the infusion rate of this compound. The reversible nature of the drug means platelet function will begin to recover shortly after dose reduction or cessation. 2. Review all medications the animal is receiving for potential interactions. |
Data Presentation
The following table summarizes the reported effects of different this compound infusion rates on platelet aggregation in canines.
| This compound Infusion Rate | ADP-Induced Platelet Aggregation Inhibition (%) | Experimental Model | Reference |
| 1 µg/kg/min | 81-87% (mean maximum) | Ex-vivo canine model | [1] |
| 4 µg/kg/min | Near-complete to complete | In-vivo canine thrombosis model |
Experimental Protocols
1. Light Transmission Aggregometry (LTA) for Canine Platelet Function
This protocol outlines the measurement of ADP-induced platelet aggregation in canine platelet-rich plasma (PRP).
-
Sample Collection and Preparation:
-
Collect whole blood from a peripheral vein into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP if necessary.
-
Allow the PRP to rest for at least 30 minutes at room temperature before analysis.
-
-
Aggregation Assay:
-
Pre-warm the LTA instrument to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette a standardized volume of PRP into a cuvette with a stir bar.
-
For in-vitro experiments, add the desired concentration of this compound or vehicle control and incubate as required.
-
Initiate stirring and add ADP to induce aggregation (a common final concentration is 10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curve to determine the maximum aggregation percentage.
-
2. Flow Cytometry for P-Selectin Expression on Canine Platelets
This protocol describes the measurement of platelet activation by quantifying the surface expression of P-selectin (CD62P).
-
Sample Collection and Handling:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., sodium citrate or a specialized anticoagulant for flow cytometry).
-
Handle the samples gently to avoid artificial platelet activation.
-
-
Staining and Analysis:
-
In a tube, combine a small volume of whole blood with a fluorescently labeled anti-CD61 antibody (to identify platelets) and a fluorescently labeled anti-CD62P antibody.
-
For stimulated samples, add a platelet agonist like ADP (e.g., 20 µM final concentration) and incubate for a short period (e.g., 5 minutes) at room temperature before adding the antibodies.
-
For this compound-treated samples, pre-incubate the blood with the desired concentration of this compound before adding the agonist and antibodies.
-
Incubate the samples in the dark at room temperature for 15-20 minutes.
-
Add a suitable buffer to stop the reaction and dilute the sample for analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Within the platelet gate, quantify the percentage of cells positive for P-selectin and the median fluorescence intensity.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via the P2Y12 signaling pathway.
Caption: Workflow for determining the optimal this compound dose in canines.
Caption: Decision tree for troubleshooting this compound platelet inhibition experiments.
References
- 1. Evaluation of ticagrelor pharmacodynamic interactions with reversibly binding or non-reversibly binding P2Y(12) antagonists in an ex-vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
Investigating potential off-target effects of Cangrelor in preclinical models
Welcome to the technical support center for researchers investigating the preclinical effects of Cangrelor. This resource provides troubleshooting guidance and detailed information to address common challenges and questions that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, intravenous, direct-acting, and reversible antagonist of the P2Y12 receptor on platelets.[1][2][3] It blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key platelet activator, thereby inhibiting platelet aggregation and thrombus formation.[1][2] Unlike thienopyridines (e.g., clopidogrel), this compound does not require metabolic activation, leading to a rapid onset and offset of action.
Q2: Are there known off-target effects of this compound observed in preclinical models?
Yes, several off-target effects have been reported in preclinical studies:
-
Cardioprotection: this compound has demonstrated cardioprotective effects in animal models of ischemia-reperfusion injury, reducing infarct size. This effect is thought to be mediated by a signaling pathway similar to ischemic postconditioning.
-
Anti-inflammatory Effects: P2Y12 inhibition with agents like this compound has been associated with a reduction in inflammatory responses, including the inhibition of platelet-leukocyte interactions and the formation of neutrophil extracellular traps (NETs).
-
Vascular Smooth Muscle Cell Effects: P2Y12 receptors are also present on vascular smooth muscle cells, and their inhibition may influence cell migration.
Q3: Does this compound increase intracellular cAMP levels independently of the P2Y12 receptor?
There is conflicting evidence regarding this. While some initial reports suggested a P2Y12-independent increase in cyclic adenosine monophosphate (cAMP), a study using P2Y12 deficient mice found that this compound did not raise intracellular cAMP levels or induce vasodilator-stimulated phosphoprotein (VASP) phosphorylation in platelets from these animals. The inhibitory effects of this compound on platelet aggregation were also absent in P2Y12 deficient mice, suggesting its action is primarily, if not exclusively, dependent on the P2Y12 receptor.
Q4: What are the key pharmacokinetic properties of this compound in preclinical models?
This compound has a rapid onset of action and a short half-life, with platelet function returning to normal relatively quickly after cessation of infusion. This allows for precise control over the level of platelet inhibition during experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected platelet inhibition.
-
Question: We are observing variable or suboptimal platelet inhibition with this compound in our in vivo model. What could be the cause?
-
Answer:
-
Dosing: Ensure the dose of this compound is appropriate for the animal model and the desired level of inhibition. Dose-finding studies may be necessary. In healthy human volunteers, a 20 mg bolus infusion resulted in sufficient platelet inhibition for 20 minutes in 90% of subjects.
-
Administration: For continuous inhibition, a bolus dose followed by a continuous infusion is recommended due to this compound's short half-life. Check the infusion line for patency and ensure the correct infusion rate is maintained.
-
Platelet Reactivity Monitoring: Platelet function can vary between animals. Consider using a platelet reactivity assay, such as light transmittance aggregometry (LTA) or multiple electrode aggregometry (MEA), to confirm the level of P2Y12 inhibition.
-
Drug Interaction: If other agents are being co-administered, consider potential drug interactions that may affect platelet function.
-
Issue 2: Unexpectedly high bleeding at the surgical site.
-
Question: Our animals are experiencing more bleeding than anticipated with this compound administration. How can we mitigate this?
-
Answer:
-
Dose Titration: The risk of bleeding is dose-dependent. Consider reducing the infusion rate of this compound. In some clinical scenarios, lower doses have been used to maintain a therapeutic window while minimizing bleeding risk.
-
Monitoring Hemostasis: Closely monitor bleeding time or other hemostatic parameters in a pilot group of animals to establish a safe and effective dose.
-
Surgical Technique: Meticulous surgical technique is crucial to minimize bleeding, especially when potent antiplatelet agents are used.
-
Issue 3: Difficulty in transitioning to an oral P2Y12 inhibitor in a survival model.
-
Question: We are conducting a survival study and need to switch from intravenous this compound to an oral P2Y12 inhibitor. What is the best way to do this?
-
Answer:
-
Timing of Oral Dose: The timing of the oral P2Y12 inhibitor loading dose is critical. For thienopyridines like clopidogrel (B1663587) and prasugrel, administration should occur after the this compound infusion is stopped to avoid drug-drug interactions at the P2Y12 receptor. Ticagrelor, another reversible P2Y12 inhibitor, can be administered during the this compound infusion.
-
Bridging Period: Be aware of a potential "gap" in platelet inhibition during the transition period as the oral agent is being absorbed and metabolized. The rapid offset of this compound means platelet function will begin to recover quickly.
-
Issue 4: Discrepancy between in vitro and in vivo results.
-
Question: The level of platelet inhibition we see with this compound in vitro does not seem to match our in vivo findings. Why might this be?
-
Answer:
-
Experimental Conditions: In vitro assays may not fully replicate the complex physiological environment in vivo. Factors such as shear stress, interaction with other cell types (e.g., leukocytes, endothelial cells), and the presence of endogenous agonists can influence platelet activation and the efficacy of inhibitors.
-
Anticoagulant Choice: The choice of anticoagulant for blood collection can impact platelet function assays. A study in mice found that low molecular weight heparin was optimal for discriminating between resting and activated platelets in flow cytometry.
-
Flow Cytometry Optimization: If using flow cytometry to assess platelet activation, ensure that the protocol is optimized for the specific animal model, including anesthesia, blood withdrawal method, and staining procedures.
-
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effects in Preclinical and Clinical Studies
| Parameter | Model/Study | Key Findings | Reference |
| Platelet Aggregation Inhibition | In vitro (human platelets) | 75% and 85% decrease in peak aggregation with 5 and 20 µmol/l ADP, respectively. | |
| In vivo (resuscitated patients) | ADP-induced aggregation significantly lower with this compound vs. oral P2Y12 inhibitors on day 1 (15.0% vs. 22.5%). | ||
| Infarct Size Reduction | Rabbit model of ischemia-reperfusion | Reduction from 38% to 19% of the ischemic zone. | |
| Rat model of ischemia-reperfusion | Infarction reduced from 45.3% to 25.0% of the risk zone. | ||
| Bleeding Events | CHAMPION PHOENIX trial (clinical) | No significant difference in major bleeding compared to clopidogrel. | |
| Pooled CHAMPION trials (clinical) | Increased risk of minor bleeding. | ||
| Inflammatory Markers | STEMI patients (clinical) | Significantly lower circulating inflammatory cells, pro-inflammatory cytokines, total elastase, and surrogates of NETs at 6 hours compared to standard therapy. |
Experimental Protocols
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is used to evaluate the antithrombotic effects of this compound in vivo.
-
Animal Model: Wild-type and P2Y12 deficient mice.
-
Anesthesia: Appropriate anesthesia is administered to the mouse.
-
Surgical Procedure:
-
The common carotid artery is exposed through a midline cervical incision.
-
A piece of filter paper (1x2 mm) saturated with 10% FeCl₃ is applied to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.
-
The filter paper is removed, and the artery is washed with saline.
-
-
Drug Administration: this compound or vehicle is administered intravenously via the jugular vein prior to the FeCl₃ application.
-
Thrombus Formation Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.
-
Endpoint: Time to stable vessel occlusion. A study using this model showed that this compound inhibited thrombus formation in wild-type mice but not in P2Y12 deficient mice.
2. Ischemia-Reperfusion Injury Model in Rabbits
This model is used to investigate the cardioprotective effects of this compound.
-
Animal Model: New Zealand White rabbits.
-
Anesthesia and Ventilation: The rabbit is anesthetized and mechanically ventilated.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
A suture is passed around a major branch of the left coronary artery.
-
The suture is tightened to induce myocardial ischemia, which is confirmed by regional cyanosis of the epicardium. The duration of ischemia is typically 30 minutes.
-
The ligature is released to allow for reperfusion, typically for 2-3 hours.
-
-
Drug Administration: this compound is administered as an intravenous bolus followed by a continuous infusion, typically starting shortly before reperfusion.
-
Infarct Size Measurement:
-
At the end of the reperfusion period, the coronary artery is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR).
-
The heart is excised, sliced, and incubated in 1% triphenyltetrazolium (B181601) chloride (TTC) solution. Viable myocardium stains red, while the infarcted tissue remains pale.
-
The areas of infarction and AAR are quantified using planimetry.
-
-
Endpoint: Infarct size as a percentage of the AAR.
Signaling Pathways and Experimental Workflows
References
- 1. The P2Y12 Antagonists, 2MeSAMP and this compound, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y(12) antagonists, 2MeSAMP and this compound, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methods to prevent Cangrelor degradation during in vitro experiments
Technical Support Center: Cangrelor In Vitro Stability
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound during in vitro experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: this compound, an adenosine (B11128) triphosphate (ATP) analog, is rapidly deactivated in circulation primarily through dephosphorylation to an inactive nucleoside metabolite.[1] This process is mediated by ectonucleotidases (such as NTPDase1/CD39 and alkaline phosphatases), which are enzymes present on the surface of cells, including endothelial cells and platelets, that hydrolyze extracellular nucleotides like ATP and ADP.[2][3][4] While some sources describe the degradation as "non-enzymatic," this generally refers to its independence from hepatic cytochrome P450 enzymes, which metabolize many oral P2Y12 inhibitors.[5] For in vitro experiments using plasma, whole blood, or cell cultures, enzymatic degradation by ectonucleotidases is the critical pathway to consider.
Q2: How fast does this compound degrade? What is its half-life?
A2: this compound has a very short plasma half-life of approximately 3 to 6 minutes in vivo. This rapid clearance means that within an hour after administration or addition to a biological matrix, its antiplatelet effects are negligible. Researchers must account for this rapid degradation in their experimental design to ensure that the effective concentration of this compound is maintained throughout the assay.
Q3: My this compound activity is lower than expected or results are inconsistent. What are the likely causes?
A3: Inconsistent or low activity of this compound in vitro is most often due to its rapid degradation. Key factors include:
-
Enzymatic Degradation: Ectonucleotidases in your plasma, serum, or cell preparations are likely dephosphorylating the this compound.
-
Suboptimal pH: Forced degradation studies show this compound is sensitive to acidic and basic conditions. Unbuffered or poorly buffered solutions can accelerate hydrolysis.
-
Oxidative Stress: The molecule is susceptible to degradation under oxidative conditions.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) will allow more time for enzymatic degradation.
Q4: Is this compound stable to light and heat?
A4: Yes, formal forced degradation studies have shown that this compound is stable under thermal (e.g., 80°C for 48 hours) and photolytic stress conditions as per ICH guidelines. Therefore, degradation due to ambient light or short-term exposure to elevated temperatures during sample preparation is not a primary concern.
Troubleshooting Guide
Problem: Rapid loss of this compound's antiplatelet effect in plasma or whole blood assays.
| Potential Cause | Recommended Solution |
| Ectonucleotidase Activity | Incorporate a broad-spectrum ectonucleotidase inhibitor into your assay buffer. ARL 67156 is a known inhibitor of ecto-ATPase (NTPDase1). A starting concentration of 50-100 µM can be effective. |
| Alkaline Phosphatase (AP) Activity | Include a non-specific alkaline phosphatase inhibitor like Levamisole . A typical working concentration is 1 mM. Note that Levamisole does not inhibit all AP isoenzymes, but is effective against most. |
| Long Incubation Period | Minimize pre-incubation times. Add this compound to the biological sample immediately before initiating the functional measurement (e.g., adding the platelet agonist). |
Problem: High variability in results between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures. Use ice to keep biological samples (plasma, platelets) cool during preparation to reduce enzyme activity before the start of the experiment. |
| pH Fluctuation | Ensure all solutions and media are properly buffered to a physiological pH (typically 7.4). Use a stable buffer system like HEPES or Tris-HCl. |
| Variable Enzyme Activity Between Donors/Lots | If using plasma or cells from different sources, be aware that ectonucleotidase activity can vary. The use of enzyme inhibitors (see above) is critical to normalize for this variability. |
Data Presentation: Summary of this compound Stability
The following table summarizes findings from forced degradation studies, which are crucial for understanding this compound's intrinsic stability.
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent / Condition Details | Exposure Time | Temperature | Outcome | Major Degradants |
|---|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Sensitive | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | Sensitive | DP-3, DP-4 |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | Sensitive | DP-5, DP-6 |
| Thermal Stress | Solid State | 48 hours | 80°C | Stable | No significant degradation |
| Photolytic Stress | Solid State (ICH Q1B) | N/A | 25°C | Stable | No significant degradation |
Data sourced from stability studies.
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Working Solutions
This protocol describes how to prepare a working solution of this compound with inhibitors to minimize degradation during an experiment.
-
Prepare Inhibitor Stock Solutions:
-
ARL 67156 Stock (10 mM): Dissolve the appropriate amount of ARL 67156 trisodium (B8492382) salt in purified water or your primary assay buffer. Store in aliquots at -20°C.
-
Levamisole Stock (100 mM): Dissolve Levamisole HCl in purified water. Store in aliquots at -20°C.
-
-
Prepare Assay Buffer:
-
Use a buffered saline solution appropriate for your assay (e.g., HEPES-Tyrode's buffer, pH 7.4).
-
-
Prepare Stabilized this compound Solution:
-
On the day of the experiment, thaw the required aliquots of inhibitor stocks.
-
Prepare your desired concentration of this compound in the assay buffer.
-
Spike the this compound solution with the inhibitors to achieve their final working concentrations. For example, to make 1 mL of stabilized this compound solution:
-
Add 10 µL of 10 mM ARL 67156 stock (final concentration: 100 µM).
-
Add 10 µL of 100 mM Levamisole stock (final concentration: 1 mM).
-
Add the required volume of this compound stock.
-
Add assay buffer to a final volume of 1 mL.
-
-
-
Application: Use this stabilized solution to treat your platelet-rich plasma, washed platelets, or whole blood samples. Keep the solution on ice until use.
Protocol 2: Validating this compound Stability with HPLC
This protocol provides a general workflow to confirm the stability of this compound in your experimental matrix.
-
Sample Preparation:
-
Prepare three sets of samples in your biological matrix (e.g., platelet-rich plasma):
-
Matrix + Vehicle (Control)
-
Matrix + this compound (Unstabilized)
-
Matrix + Stabilized this compound (prepared as in Protocol 1)
-
-
-
Time-Course Incubation:
-
Incubate the samples at the temperature of your experiment (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Sample Quenching:
-
Immediately stop the degradation process in each aliquot by precipitating proteins. Add ice-cold acetonitrile (B52724) or perchloric acid and vortex.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of the parent this compound peak using a validated stability-indicating HPLC method. The method should be able to separate this compound from its known degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for both the unstabilized and stabilized samples. This will quantitatively demonstrate the effectiveness of the inhibitors.
-
Visualizations
Caption: Enzymatic degradation of this compound and points of inhibition.
Caption: Experimental workflow highlighting critical stability steps.
Caption: Decision tree for troubleshooting this compound degradation issues.
References
- 1. This compound | C17H25Cl2F3N5O12P3S2 | CID 9854012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levamisole Hydrochloride - LKT Labs [lktlabs.com]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound — Expanding therapeutic options in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
Technical Support Center: Improving Reproducibility of Platelet Function Tests with Cangrelor
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Cangrelor in platelet function testing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility and accuracy of your experimental results.
FAQs: Understanding this compound in Platelet Function Assays
Q1: What is the mechanism of action of this compound and why is it advantageous for in vitro and ex vivo platelet function studies?
A1: this compound is a direct-acting, intravenous, and reversible antagonist of the P2Y12 receptor on platelets. Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, this compound does not require metabolic activation to exert its antiplatelet effect.[1] This direct and immediate inhibition of the P2Y12 receptor, which is crucial for ADP-mediated platelet activation and aggregation, provides a consistent and predictable level of platelet inhibition.[1] Its rapid onset (within minutes) and short half-life (3-6 minutes) allow for precise control over the level of platelet inhibition during experiments and a quick return to baseline platelet function after its removal.[2] This makes it an ideal tool for establishing a stable and reproducible baseline of P2Y12 inhibition in platelet function assays.
Q2: How does this compound help in reducing inter-individual variability in platelet function tests?
A2: A significant challenge in platelet research is the high inter-individual variability in response to oral antiplatelet agents like clopidogrel, often due to genetic factors influencing its metabolic activation. This compound bypasses this metabolic variability, leading to a more uniform and predictable inhibition of platelet aggregation across different donors.[3] Studies have shown that the in-vitro addition of this compound to platelet-rich plasma (PRP) from patients pre-treated with clopidogrel significantly reduces the inter-individual variation in ADP-induced platelet aggregation.[3]
Q3: What are the common platelet function tests used to assess the effect of this compound?
A3: The most common assays to evaluate the pharmacodynamic effects of this compound are:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard for assessing platelet aggregation.
-
VerifyNow P2Y12 Assay: A point-of-care, cartridge-based, whole blood assay that measures platelet aggregation in response to ADP.
-
Thromboelastography (TEG) with Platelet Mapping: A viscoelastic test that assesses the overall clotting process and can specifically measure the contribution of platelets to clot strength and their inhibition by antiplatelet agents.
Troubleshooting Guides
Light Transmission Aggregometry (LTA)
Issue: Higher than expected platelet aggregation in the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Inadequate this compound Concentration | Ensure the final concentration of this compound in the platelet-rich plasma (PRP) is sufficient to achieve the desired level of inhibition. IC50 values can vary depending on the ADP concentration used. |
| Pre-analytical Variables | Platelet activation can occur during blood collection and processing. Ensure a clean venipuncture, use of appropriate anticoagulant (3.2% sodium citrate), and gentle mixing of blood tubes. Avoid excessive agitation or delays in processing. |
| Incorrect Agonist Concentration | Verify the final concentration of the platelet agonist (e.g., ADP, collagen). High concentrations of agonists can overcome the inhibitory effect of this compound. |
| Interaction with other medications | If using patient samples, consider the potential for other medications to interfere with platelet function. |
Issue: High variability between replicate LTA measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of PRP, agonists, and this compound. |
| Temperature Fluctuations | Maintain a constant temperature of 37°C in the aggregometer cuvette holder. |
| Improper Mixing | Ensure the stir bar is rotating at a consistent speed to allow for platelet contact and aggregation. |
| Delayed Testing | Perform LTA as soon as possible after PRP preparation, ideally within 2 hours. |
VerifyNow P2Y12 Assay
Issue: P2Y12 Reaction Unit (PRU) values are higher than expected, indicating low platelet inhibition.
| Potential Cause | Troubleshooting Step |
| Timing of Sample Collection | If measuring the effect of an oral P2Y12 inhibitor in the presence of this compound, be aware of potential drug-drug interactions. For instance, the active metabolite of clopidogrel cannot bind to the P2Y12 receptor when it is occupied by this compound. |
| Suboptimal this compound Dosing (in vivo) | For clinical studies, ensure the dosing regimen of this compound is appropriate for the patient population and clinical scenario. |
| Sample Handling | Follow the manufacturer's instructions for sample collection and handling. Use the correct collection tubes and ensure they are filled to the appropriate volume. |
Issue: Discrepant results between VerifyNow and other platelet function tests.
| Potential Cause | Troubleshooting Step |
| Different Methodologies | Recognize that different assays measure different aspects of platelet function. VerifyNow is a whole blood assay, while LTA uses PRP. Discrepancies can arise from differences in sample matrix and the principles of the assays. |
| Assay-Specific Interferences | Be aware of potential interferences for each assay. For example, hematocrit and platelet count can affect VerifyNow results. |
Thromboelastography (TEG) with Platelet Mapping
Issue: Maximum Amplitude (MA) of the ADP-induced clot is high, suggesting poor P2Y12 inhibition.
| Potential Cause | Troubleshooting Step |
| Inadequate this compound Effect | Verify the dose and administration of this compound if the sample is from a treated subject. For in vitro experiments, ensure the correct concentration of this compound was added to the sample. |
| Contribution from other pathways | Remember that TEG measures the overall clot strength. Even with P2Y12 inhibition, other pathways (e.g., thrombin-induced) can still contribute to clot formation. Analyze the results in conjunction with the arachidonic acid (AA) channel to assess aspirin (B1665792) effect. |
| Hypercoagulable State | The patient or donor may have an underlying hypercoagulable state that is not fully overcome by this compound at the tested concentration. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of this compound on platelet function, as measured by various assays.
Table 1: Effect of this compound on ADP-Induced Platelet Aggregation (Light Transmission Aggregometry)
| Study | Agonist (ADP) Concentration | This compound Concentration | % Decrease in Peak Aggregation | % Decrease in Late Aggregation |
| van Werkum et al. | 5 µmol/L | 0.25 µmol/L (in vitro) | 75% | Almost completely diminished |
| van Werkum et al. | 20 µmol/L | 0.25 µmol/L (in vitro) | 85% | Almost completely diminished |
Data from a study on clopidogrel-pretreated patients.
Table 2: Comparison of P2Y12 Reaction Units (PRU) with this compound and Oral P2Y12 Inhibitors (VerifyNow)
| Study | Treatment Group | Baseline PRU (median) | PRU during/after treatment (median) |
| O'Donoghue et al. | This compound | 250 | <100 (during infusion) |
| O'Donoghue et al. | Clopidogrel (600 mg) | 250 | ~150 (at 4 hours) |
| Schneider et al. | This compound + Ticagrelor | 249 | 71 (15 min into infusion) |
| Schneider et al. | Ticagrelor alone | 249 | 221 (at 15 min) |
Data compiled from multiple sources.
Table 3: Comparison of Platelet Inhibition with this compound vs. Oral P2Y12 Inhibitors (TEG Platelet Mapping)
| Study | Treatment Group | ADP-induced MA (mm) | % ADP Inhibition |
| Ang L. et al. | Ticagrelor | Lower than Clopidogrel | Higher than Clopidogrel |
| Ang L. et al. | Clopidogrel | Higher than Ticagrelor | Lower than Ticagrelor |
Note: Direct comparative studies of this compound using TEG Platelet Mapping are limited in the provided search results. The data above compares Ticagrelor and Clopidogrel.
Experimental Protocols
Light Transmission Aggregometry (LTA) with this compound
Objective: To measure the effect of this compound on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-poor plasma (PPP) prepared from the same donor.
-
This compound stock solution.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes to obtain PPP.
-
-
Sample Preparation:
-
Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10^9/L) using autologous PPP.
-
Pre-warm the PRP samples to 37°C for at least 5 minutes.
-
-
This compound Incubation:
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
-
Aggregation Measurement:
-
Place the cuvette with the PRP and this compound/vehicle into the aggregometer and establish a baseline (0% aggregation).
-
Use PPP to set the 100% aggregation baseline.
-
Add the ADP agonist to the PRP and record the change in light transmission for a set period (e.g., 6-10 minutes).
-
-
Data Analysis:
-
Determine the maximum and late platelet aggregation percentages.
-
VerifyNow P2Y12 Assay with this compound
Objective: To measure P2Y12-mediated platelet aggregation in whole blood in the presence of this compound.
Materials:
-
VerifyNow P2Y12 test cartridge.
-
Greiner blue-top (3.2% sodium citrate) collection tube.
-
VerifyNow instrument.
Procedure:
-
Sample Collection:
-
Collect a whole blood sample into the Greiner blue-top tube, ensuring it is filled to the correct volume.
-
Gently invert the tube 3-5 times to mix.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for inserting the cartridge and adding the blood sample to the instrument.
-
The instrument will automatically perform the assay and report the results in P2Y12 Reaction Units (PRU).
-
Thromboelastography (TEG) with Platelet Mapping and this compound
Objective: To assess the effect of this compound on ADP-induced platelet contribution to clot strength.
Materials:
-
TEG® 5000 or 6s Hemostasis Analyzer.
-
TEG PlateletMapping™ ADP assay kit.
-
Whole blood collected in a citrated tube.
Procedure:
-
Sample Preparation:
-
Collect whole blood according to standard procedures.
-
-
Assay Setup:
-
Follow the manufacturer's instructions for the TEG PlateletMapping ADP assay. This typically involves adding the whole blood sample to vials containing activators for both the intrinsic pathway and ADP.
-
-
Data Acquisition:
-
The TEG analyzer will monitor the viscoelastic properties of the clot as it forms and lyses.
-
-
Data Analysis:
-
The software calculates the Maximum Amplitude (MA) of the clot in the presence of the ADP agonist (MA_ADP).
-
The percentage of platelet inhibition is calculated based on the reduction in MA_ADP compared to a baseline measure of maximal clot strength.
-
Visualizations
Caption: P2Y12 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
References
Technical Support Center: Addressing Inter-individual Variability in Response to Cangrelor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cangrelor. It aims to address the challenges arising from inter-individual variability in platelet inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct-acting, intravenous, and reversible antagonist of the P2Y12 receptor on platelets.[1][2] Unlike thienopyridines such as clopidogrel (B1663587), it is an active drug that does not require metabolic activation, leading to a rapid onset of platelet inhibition within minutes of administration.[2][3] Its primary function is to block adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation.[3]
Q2: If this compound is a direct-acting inhibitor, why is there still inter-individual variability in response?
A2: While this compound avoids the metabolic variability seen with oral prodrugs, inter-individual differences in response still occur. This variability is particularly noticeable at lower, non-standard doses. The primary documented sources of this variability include:
-
Dose-dependent effects: The level of platelet inhibition is directly related to the infusion rate of this compound.
-
Genetic factors: Polymorphisms in the P2Y12 receptor gene itself may influence the binding affinity and efficacy of this compound.
-
Individual patient factors: While factors like age, gender, and renal or hepatic function do not significantly impact this compound's pharmacokinetics, other underlying patient-specific conditions could play a role.
Q3: Are there known genetic polymorphisms that affect this compound's efficacy?
A3: Yes, research suggests that single nucleotide polymorphisms (SNPs) in the P2Y12 receptor gene can contribute to the variability in platelet inhibition by this compound. For example, homozygotes for the minor allele of the rs9859552 SNP have shown reduced inhibition of platelet aggregation in the presence of this compound in vitro. This indicates that the genetic makeup of the target receptor can influence the drug's effect.
Q4: What is the role of P2Y12 receptor density on platelets in the response to this compound?
A4: While theoretically, the number of P2Y12 receptors on the platelet surface could influence the level of inhibition achieved with a given dose of this compound, direct clinical evidence establishing a strong correlation between P2Y12 receptor density and inter-individual response variability to this compound is not yet well-established in the literature. However, methods exist to quantify P2Y12 receptor numbers on intact platelets, which could be a valuable research tool in studies investigating atypical responses to this compound.
Q5: What are the recommended therapeutic ranges for platelet function when using this compound?
A5: Platelet function testing (PFT) is often used to monitor the effects of this compound and titrate the dose to a therapeutic window. The most commonly used assay is the VerifyNow P2Y12 test, which measures platelet reactivity in P2Y12 Reaction Units (PRU). A general therapeutic range is a PRU value of 85-208, though some studies have used a more aggressive target of 50-150.
Troubleshooting Guides
Issue 1: Unexpectedly High Platelet Reactivity (High PRU values) During this compound Infusion
| Potential Cause | Troubleshooting Steps |
| Sub-therapeutic Dosing | Verify the patient's weight and the calculated infusion rate. Consider titrating the dose upwards in increments of 0.25 mcg/kg/min and re-testing platelet function after 24 hours. |
| VerifyNow Assay Interference | Ensure the blood sample was collected correctly and is not hemolyzed. Check for low hematocrit or platelet count, which can affect VerifyNow results. |
| Sample Collection Timing | For dose adjustments, ensure that PRU values are checked 12-24 hours after initiating or changing the this compound infusion rate to allow for a steady state to be reached. |
| Potential for Genetic Resistance | If a patient consistently shows poor response despite adequate dosing, consider genetic testing for P2Y12 receptor polymorphisms as part of an investigational study. |
Issue 2: Unexpectedly Low Platelet Reactivity (Low PRU values) and/or Bleeding Events
| Potential Cause | Troubleshooting Steps |
| Supra-therapeutic Dosing | Verify the patient's weight and the calculated infusion rate. Consider titrating the dose downwards in increments of 0.25 mcg/kg/min and re-testing platelet function. |
| Concomitant Anticoagulant/Antiplatelet Use | Review the patient's medication profile for other agents that may increase bleeding risk, such as heparin or glycoprotein (B1211001) IIb/IIIa inhibitors. |
| Patient-Specific Bleeding Risk | Assess the patient for underlying conditions that may predispose them to bleeding. |
Issue 3: Difficulty Transitioning from Intravenous this compound to Oral P2Y12 Inhibitors
| Potential Cause | Troubleshooting Steps |
| Drug-Drug Interaction | This compound can inhibit the binding of the active metabolites of clopidogrel and prasugrel (B1678051) to the P2Y12 receptor. Do not administer clopidogrel or prasugrel until after the this compound infusion has been discontinued. |
| Timing of Oral P2Y12 Inhibitor Administration | For a smooth transition, administer ticagrelor (B1683153) at any time during or immediately after the this compound infusion. For clopidogrel and prasugrel, administer immediately after stopping the this compound infusion. |
| Gap in Platelet Inhibition | Be aware of a potential gap in platelet inhibition after stopping this compound and before the oral agent reaches its full effect. Monitor platelet function during this transition period if clinically indicated. |
Quantitative Data Summary
Table 1: this compound Dose and Corresponding Platelet Reactivity
| This compound Infusion Rate (mcg/kg/min) | Patient Population | Platelet Function Assay | Mean/Median PRU | Percentage of Patients in Therapeutic Range |
| 0.75 | Neuroendovascular Stenting | VerifyNow P2Y12 | - | 67% (10-180 PRU) |
| 1.0 | Neuroendovascular Stenting | VerifyNow P2Y12 | - | 84% (10-180 PRU) |
| 0.75 | Mechanical Circulatory Support/Bridging | VerifyNow P2Y12 | 103.5 | 57% (85-208 PRU) |
| 0.5 (median maintenance dose) | Mechanical Circulatory Support/Bridging | VerifyNow P2Y12 | - | 66.6% (85-208 PRU) |
Data compiled from multiple studies.
Experimental Protocols
Protocol 1: Assessment of Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 10 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which will serve as a reference for 100% aggregation.
-
Sample Preparation: In an aggregometer cuvette, add PRP and the desired concentration of this compound or vehicle control. Incubate for 5 minutes at 37°C with stirring.
-
Induction of Aggregation: Add an ADP solution (typically 5-20 µM final concentration) to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for at least 6 minutes. The percentage of aggregation is calculated relative to the PPP baseline.
Protocol 2: Monitoring Platelet Function with VerifyNow P2Y12 Assay
-
Blood Collection: Collect a whole blood sample in a Greiner 3.2% sodium citrate blue top tube.
-
Assay Cartridge Preparation: Allow the VerifyNow P2Y12 cartridge to come to room temperature.
-
Sample Processing: Follow the manufacturer's instructions for inserting the cartridge into the VerifyNow instrument and adding the blood sample.
-
Data Analysis: The instrument will automatically report the platelet reactivity in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity.
Visualizations
Caption: this compound's mechanism of action on the P2Y12 signaling pathway.
Caption: Workflow for dose titration of this compound using platelet function testing.
Caption: Factors contributing to and management of this compound response variability.
References
Cangrelor stability in different experimental media and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cangrelor in various experimental media and temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound lyophilized powder?
A1: Vials of this compound for injection should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C to 30°C (59°F to 86°F)[1].
Q2: How should I reconstitute the lyophilized powder for experimental use?
A2: For a 50 mg vial, reconstitute by adding 5 mL of Sterile Water for Injection. Swirl the vial gently until all the material is dissolved, avoiding vigorous mixing. The reconstituted solution should be a clear, colorless to pale yellow solution. It is crucial to allow any foam to settle before further dilution[1]. Do not use the reconstituted solution without further dilution[1].
Q3: What are the recommended diluents for preparing this compound solutions?
A3: The reconstituted this compound solution should be immediately diluted in either 0.9% Sodium Chloride Injection USP (Normal Saline) or 5% Dextrose Injection USP[1].
Q4: How long is the diluted this compound solution stable at room temperature?
A4: The stability of the diluted solution at room temperature depends on the diluent used:
-
In 5% Dextrose Injection, the solution is stable for up to 12 hours[1].
-
In 0.9% Normal Saline, the solution is stable for up to 24 hours.
Q5: Can I refrigerate the reconstituted or diluted this compound solution?
A5: The product monograph advises against refrigerating the diluted solution. It is recommended to prepare the solution fresh and use it within the stability timelines at room temperature.
Q6: Is this compound sensitive to light?
A6: Forced degradation studies have shown that this compound is stable under photolytic stress, meaning it is not significantly degraded by exposure to light. However, it is always good practice to protect solutions from prolonged exposure to direct, intense light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in my experiment. | pH of the medium: this compound is known to be sensitive to both acidic and basic conditions, leading to hydrolytic degradation. | Ensure the pH of your experimental medium is within a stable range for this compound. A patent suggests that a pH between 7.0 and 9.5 provides favorable stability. Consider using a buffered solution if your experimental conditions tend to shift the pH. |
| Presence of oxidizing agents: The drug is susceptible to oxidative degradation. | Avoid including known oxidizing agents in your experimental setup. If unavoidable, consider the use of antioxidants, but validate their compatibility with this compound and your assay. | |
| High temperature: While solid this compound is stable at elevated temperatures, solution stability can be temperature-dependent. | Maintain your experimental setup at a controlled room temperature, as this is the condition for which stability data in infusion fluids is available. If elevated temperatures are required for your experiment, the stability of this compound will likely be reduced, and this should be accounted for in your experimental design. | |
| I observe precipitation or cloudiness in my this compound solution. | Improper reconstitution or dilution: Vigorous shaking can cause foaming and may affect the solubility. Not using the recommended diluents could also lead to precipitation. | Follow the recommended reconstitution protocol of gentle swirling. Use only 0.9% Normal Saline or 5% Dextrose for dilution. Visually inspect the solution for any particulate matter before use. |
| Incompatibility with other components in the medium: this compound may not be compatible with all buffers or other substances in a complex experimental medium. | It is recommended to perform a small-scale compatibility test by preparing the this compound solution in your specific experimental medium and observing for any precipitation over your intended experimental duration. | |
| My analytical results for this compound concentration are inconsistent. | Inadequate HPLC method: The analytical method may not be stability-indicating, meaning it cannot distinguish intact this compound from its degradation products. | Develop and validate a stability-indicating HPLC method. The literature describes methods using a C18 column with a mobile phase consisting of an ammonium (B1175870) phosphate (B84403) sodium perchlorate (B79767) solution and acetonitrile (B52724) with gradient elution. |
| Sample handling and storage: Delays in analyzing samples or improper storage of samples before analysis can lead to degradation. | Analyze samples as quickly as possible after they are taken. If storage is necessary, the stability of this compound in the storage conditions (e.g., frozen) should be validated. |
Data on this compound Stability
Stability in Intravenous Infusion Fluids
| Infusion Fluid | Concentration | Temperature | Stability Duration |
| 5% Dextrose Injection, USP | 200 mcg/mL | Room Temperature | Up to 12 hours |
| 0.9% Sodium Chloride Injection, USP (Normal Saline) | 200 mcg/mL | Room Temperature | Up to 24 hours |
Forced Degradation Studies Summary
Forced degradation studies are performed to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.
| Stress Condition | Methodology | Stability Outcome | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | Sensitive | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4 hours | Sensitive | DP-3, DP-4 |
| Oxidation | 3% H₂O₂ at 25°C for 24 hours | Sensitive | DP-5, DP-6 |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Stable | No significant degradation |
| Photolytic Degradation | Solid-state exposure to light as per ICH Q1B guidelines | Stable | No significant degradation |
Note: Specific quantitative data on the percentage of degradation under these stress conditions are not publicly available in the reviewed literature. The table indicates the qualitative stability based on published findings.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
-
Reconstitution:
-
Bring the vial of lyophilized this compound to room temperature.
-
Aseptically add 5 mL of Sterile Water for Injection to a 50 mg vial of this compound.
-
Swirl the vial gently until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the reconstituted solution to ensure it is clear, colorless to pale yellow, and free of particulate matter.
-
-
Dilution:
-
Immediately after reconstitution, withdraw the required volume of the concentrated solution.
-
Dilute the reconstituted solution with either 0.9% Normal Saline or 5% Dextrose to achieve the desired final concentration for your experiment. For example, adding the contents of one reconstituted 50 mg vial to a 250 mL bag of diluent will result in a final concentration of 200 mcg/mL.
-
Mix the diluted solution thoroughly by gentle inversion.
-
-
Use:
-
Use the diluted solution promptly after preparation.
-
If not used immediately, store at room temperature and adhere to the stability timelines (12 hours in 5% Dextrose, 24 hours in Normal Saline). Do not refrigerate.
-
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method based on published methodologies.
-
Chromatographic Conditions:
-
Column: C18, e.g., Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution, pH adjusted to 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
At specified time points during your stability study, withdraw an aliquot of the this compound solution.
-
If necessary, neutralize the sample (e.g., if from an acid or base degradation study).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to check for interfering peaks.
-
Inject a standard solution of this compound of known concentration to determine the retention time and response factor.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Quantification:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time zero) peak area.
-
The percentage degradation can be calculated as: ( (Initial Area - Area at time t) / Initial Area ) * 100.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Known degradation pathways of this compound.
References
Technical Support Center: Navigating the Transition from Cangrelor to Oral P2Y12 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the transition from the intravenous P2Y12 inhibitor, Cangrelor, to oral P2Y12 inhibitors such as clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when transitioning from this compound to an oral P2Y12 inhibitor?
The main challenge is the potential for a gap in platelet inhibition, leading to a transient period of high platelet reactivity (HPR). This can increase the risk of thrombotic events. This gap can be caused by a drug-drug interaction (DDI), particularly with the thienopyridines, clopidogrel and prasugrel.[1][2][3] this compound is a reversible antagonist that occupies the P2Y12 receptor, preventing the irreversible binding of the active metabolites of clopidogrel and prasugrel.[2][4] If these oral agents are administered while this compound is still bound to the receptor, their antiplatelet effect can be blocked or delayed.
Q2: How does the transition strategy differ between the various oral P2Y12 inhibitors?
The transition strategy is drug-specific and hinges on the potential for DDI.
-
Clopidogrel and Prasugrel (Thienopyridines): Due to a DDI, the loading dose of clopidogrel (600 mg) or prasugrel (60 mg) should be administered immediately after the discontinuation of the this compound infusion. Administering them during the infusion can lead to an impaired antiplatelet effect. Some evidence suggests that prasugrel could be administered up to 30 minutes before stopping the this compound infusion, which may help to reduce the platelet reactivity gap.
-
Ticagrelor: Ticagrelor is a reversible P2Y12 inhibitor and does not have a significant DDI with this compound. Therefore, the loading dose of ticagrelor (180 mg) can be administered at any time before, during, or immediately after the this compound infusion. Early administration during the this compound infusion is often recommended to minimize any potential gap in platelet inhibition.
Q3: What is "high platelet reactivity" (HPR) and how is it measured during the transition?
High platelet reactivity (HPR) refers to a state where platelets are still reactive to stimuli that promote aggregation, despite antiplatelet therapy. During the transition from this compound, HPR indicates a period of inadequate P2Y12 inhibition. HPR is a risk factor for thrombotic events like stent thrombosis.
HPR is measured using various platelet function tests, including:
-
VerifyNow P2Y12 Assay: This point-of-care test measures platelet aggregation in response to ADP and reports results in P2Y12 Reaction Units (PRU). A common threshold for HPR is a PRU value >208-240.
-
Light Transmission Aggregometry (LTA): Considered a gold-standard for platelet function testing, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: This flow cytometry-based assay measures the phosphorylation status of VASP, an intracellular protein, which reflects the level of P2Y12 receptor inhibition. Results are often expressed as a Platelet Reactivity Index (PRI).
-
Whole Blood Aggregometry: This method measures platelet aggregation in a whole blood sample, often reported in Aggregation Units (AU). A common HPR threshold is an AUC > 46U.
Troubleshooting Guide
Problem: High platelet reactivity (e.g., high PRU value) is observed 1-2 hours after stopping this compound and administering an oral P2Y12 inhibitor.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Drug-Drug Interaction (Clopidogrel/Prasugrel): The oral thienopyridine was administered too early, during the this compound infusion. | Immediate Action: Consider re-assessing platelet function. If HPR persists, consultation with a clinical expert is recommended. Future Prevention: Strictly adhere to the recommended timing of administration: administer the loading dose of clopidogrel or prasugrel immediately after the this compound infusion is stopped. |
| Delayed Onset of Oral Agent: The absorption and metabolic activation of the oral P2Y12 inhibitor may be delayed, especially in certain patient populations (e.g., those with STEMI, cardiogenic shock, or receiving morphine). | Monitoring: Continue to monitor platelet function. Future Prevention: For high-risk patients, consider strategies to enhance absorption, such as crushing the ticagrelor tablets. For thienopyridines, ensure the loading dose is administered promptly after this compound cessation. |
| Suboptimal Overlap (Ticagrelor): The timing of the ticagrelor loading dose relative to the end of the this compound infusion was not sufficient to ensure a smooth transition. | Review Protocol: While ticagrelor can be given at any time, a study in hypothermic cardiac arrest survivors showed that a shorter overlap between ticagrelor administration and this compound cessation was associated with a higher incidence of HPR. Future Prevention: Consider administering the ticagrelor loading dose earlier during the this compound infusion to allow for adequate absorption and onset of action before this compound's effect wears off. |
| Patient-Specific Factors: Genetic variations (e.g., CYP2C19 loss-of-function alleles for clopidogrel), high platelet turnover, or other comorbidities can contribute to HPR. | Investigation: If HPR persists despite optimal transition strategies, consider genetic testing or alternative antiplatelet therapies in consultation with a specialist. |
Data from a Study on this compound to Ticagrelor Transition in Hypothermic Cardiac Arrest Survivors with STEMI
The following table summarizes the rate of high platelet reactivity (HPR) at different time points after the cessation of a this compound infusion and administration of a 180 mg ticagrelor loading dose. In this study, HPR was defined as an AUC > 46U as measured by whole blood aggregometry.
| Time After this compound Cessation | Percentage of Patients with High Platelet Reactivity (HPR) |
| At time of stent placement (during this compound infusion) | 0% |
| 30 minutes | 20% |
| 90 minutes | 44% |
| 240 minutes | 20% |
Data from a prospective observational cohort study of 16 patients.
Pharmacodynamic Data on Transitioning from this compound to Oral P2Y12 Inhibitors
The following table presents P2Y12 Reaction Units (PRU) as measured by the VerifyNow assay from a study comparing different transition strategies.
| Transition Strategy | Time Point | Mean PRU Value (± SD) |
| This compound Infusion | During Infusion | 63 (32-93) |
| Placebo + Crushed Ticagrelor | 30 minutes post-bolus | 214 (183-245) |
| This compound + Crushed Ticagrelor | 30 minutes post-bolus | 63 (32-93) |
Data from the CANTIC study.
Experimental Protocols
VerifyNow P2Y12 Assay
Principle: A point-of-care turbidimetric-based optical detection assay that measures platelet-induced aggregation. The P2Y12-specific assay contains ADP as the agonist and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of P2Y1 receptor activation.
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate (B86180) (blue top) tube. A 21-gauge or larger needle is recommended to prevent platelet activation.
-
Sample Handling: Do not centrifuge the sample. The test should be performed within 4 hours of blood collection at room temperature. Do not send samples through a pneumatic tube system.
-
Assay Cartridge Preparation: Allow the assay cartridge to come to room temperature before use.
-
Running the Assay:
-
Insert the cartridge into the VerifyNow instrument.
-
Follow the on-screen prompts to add the whole blood sample to the cartridge.
-
The instrument automatically mixes the sample with agonist-coated beads and measures the change in light transmittance as platelets aggregate.
-
-
Results: The instrument reports results in P2Y12 Reaction Units (PRU).
Light Transmission Aggregometry (LTA)
Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% or 3.8% sodium citrate tube.
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 g) for 15-20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.
-
Aggregation Measurement:
-
Warm the PRP sample to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).
-
Use a cuvette with PPP to set the 100% aggregation point.
-
Add the agonist (e.g., 20 µM ADP) to the PRP sample.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Results: Aggregation is typically reported as the maximum percentage of light transmission.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: A flow cytometry-based assay that measures the phosphorylation state of VASP, an intracellular protein that is regulated by the P2Y12 signaling pathway. Inhibition of the P2Y12 receptor leads to VASP phosphorylation.
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Incubation:
-
Aliquots of the whole blood are incubated with either prostaglandin E1 (PGE1) alone or PGE1 plus ADP.
-
-
Fixation and Permeabilization: Red blood cells are lysed, and platelets are fixed and permeabilized to allow antibodies to enter the cells.
-
Staining: Platelets are stained with a fluorescently labeled antibody specific for phosphorylated VASP and a platelet-specific marker (e.g., CD61).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured using a flow cytometer.
-
Results: The results are used to calculate a Platelet Reactivity Index (PRI), which reflects the degree of P2Y12 receptor inhibition.
Signaling Pathways and Experimental Workflows
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing platelet function.
References
- 1. Transitioning patients from this compound to clopidogrel: pharmacodynamic evidence of a competitive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Switching From this compound to Prasugrel: SWAP-6 Study - American College of Cardiology [acc.org]
- 4. Transition strategies from this compound to oral platelet P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bleeding Complications with Cangrelor in Animal Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cangrelor in animal research models. The following information is intended to help minimize bleeding complications and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a direct-acting, intravenous, and reversible antagonist of the P2Y12 receptor.[1][2][3][4] It works by blocking the binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets, which is a key step in platelet activation and aggregation.[5] Unlike some other P2Y12 inhibitors, this compound does not require metabolic activation and has a rapid onset and offset of action, with platelet function returning to normal within about an hour of stopping the infusion.
Q2: What are the most common bleeding-related complications observed with this compound in animal models?
A2: The most common bleeding complication is an increase in bleeding time. This can manifest as prolonged bleeding from surgical sites, injection sites, or during specific bleeding assays like the tail bleeding test. In some cases, excessive blood loss and hematoma formation may also be observed. The risk of bleeding is a known adverse effect of this compound and other antiplatelet agents.
Q3: How can I monitor the anticoagulant effect of this compound and the associated bleeding risk in my animal model?
A3: Several methods can be used to monitor the effects of this compound:
-
Tail Bleeding Assay: This is a common method to assess primary hemostasis in rodents. It involves a standardized transection of the tail and measuring the time to cessation of bleeding and/or the total blood loss.
-
Activated Clotting Time (ACT): ACT is a point-of-care test that provides a rapid measure of the time it takes for whole blood to clot. It is particularly useful for monitoring the effects of anticoagulants that affect the intrinsic and common coagulation pathways.
-
Platelet Aggregometry: This technique directly measures the ability of platelets to aggregate in response to an agonist like ADP. It provides a specific assessment of P2Y12 inhibition.
-
Flow Cytometry: This method can be used to assess platelet activation markers, providing insight into the level of platelet inhibition.
Q4: Are there any known reversal agents for this compound in case of severe bleeding?
A4: Currently, there is no specific antidote for this compound. Due to its short half-life (3-5 minutes), discontinuing the infusion is the primary and most effective way to reverse its antiplatelet effects, with platelet function returning to normal within approximately one hour. In cases of severe, life-threatening bleeding, platelet transfusion may be considered to introduce functional platelets into circulation. However, the effectiveness of platelet transfusion for reversing the effects of reversible P2Y12 inhibitors like ticagrelor (B1683153) (which has a similar mechanism to this compound) has been debated in clinical settings.
Troubleshooting Guide
Issue 1: Excessive Bleeding in a Tail Bleeding Assay (Mouse/Rat Model)
Symptoms:
-
Significantly prolonged bleeding time compared to the control group.
-
High volume of blood loss, potentially leading to hemodynamic instability.
-
Failure to achieve hemostasis within the predetermined observation period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Dose Too High | Review the dose-response relationship for this compound in your specific animal species and strain. Consider performing a dose-titration study to determine the optimal dose that provides the desired antiplatelet effect without causing excessive bleeding. For mice, an in vivo dose of 7.8 mg/kg has been reported. Clinical studies have used a bolus of 30 mcg/kg followed by an infusion of 4 mcg/kg/min. |
| Animal Strain Sensitivity | Certain strains of mice or rats may be more sensitive to the anticoagulant effects of this compound. If feasible, compare the bleeding response in a different, less sensitive strain. |
| Improper Tail Transection Technique | Ensure that the tail transection is standardized across all animals. A cut that is too deep or severs the tail artery can lead to excessive bleeding that is not representative of the drug's effect on hemostasis. The transection should be a clean cut of the distal tip. |
| Combined Effects with Other Medications | If this compound is being co-administered with other compounds (e.g., other anticoagulants or anti-inflammatory drugs), consider the possibility of a synergistic effect on bleeding. Test each agent individually to isolate the cause of excessive bleeding. |
Issue 2: High Variability in Bleeding Time or ACT Measurements
Symptoms:
-
Large standard deviation in bleeding time or ACT measurements within the same treatment group.
-
Inconsistent and non-reproducible results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent administration of this compound. For intravenous infusions, use a calibrated infusion pump to maintain a constant infusion rate. |
| Variability in Surgical/Assay Technique | Standardize all experimental procedures. For the tail bleeding assay, ensure the water bath temperature, depth of tail immersion, and method of blotting are consistent. For ACT measurements, ensure consistent blood collection and handling techniques. |
| Physiological State of the Animal | Factors such as stress, anesthesia depth, and body temperature can influence coagulation parameters. Ensure that all animals are handled and anesthetized consistently. Monitor and maintain core body temperature throughout the experiment. |
| Inadequate Mixing of Blood with Anticoagulant (for in vitro assays) | For in vitro platelet aggregation or ACT from collected blood, ensure immediate and thorough but gentle mixing of the blood with the appropriate anticoagulant to prevent premature clotting. |
Experimental Protocols
Key Experiment 1: Tail Bleeding Assay (Mouse Model)
Objective: To assess the in vivo effect of this compound on primary hemostasis.
Materials:
-
Mouse restraint device
-
50 mL conical tube containing 37°C isotonic saline
-
Water bath maintained at 37°C
-
Sharp scalpel or razor blade
-
Stopwatch
-
Filter paper (optional, for blotting method)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Place the mouse in a prone position.
-
Administer this compound or vehicle control as per your experimental design.
-
After the desired drug exposure time, carefully transect the distal 3 mm of the tail with a sharp scalpel.
-
Immediately immerse the transected tail into the pre-warmed saline in the 50 mL conical tube.
-
Start the stopwatch at the moment of immersion.
-
Observe for the cessation of bleeding, which is defined as the absence of a visible stream of blood for at least 30 seconds.
-
Record the time to cessation as the bleeding time. A pre-determined cut-off time (e.g., 1800 seconds) should be established, at which point the experiment is terminated for that animal to prevent excessive distress.
-
Blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer or by measuring the change in the animal's body weight before and after the assay.
Key Experiment 2: Activated Clotting Time (ACT) Measurement (Rat Model)
Objective: To monitor the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
ACT measurement system (e.g., Hemochron, i-STAT) with appropriate cartridges/tubes containing a contact activator (e.g., celite, kaolin).
-
Syringes and needles for blood collection.
-
Anesthetic agent.
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place a catheter in a suitable blood vessel (e.g., femoral artery or vein) for serial blood sampling.
-
Administer this compound or vehicle control.
-
At predetermined time points, collect a small volume of whole blood (typically 0.2-0.5 mL) directly into the ACT tube/cartridge as per the manufacturer's instructions.
-
Immediately start the ACT measurement.
-
Record the clotting time in seconds. The normal ACT in rats is approximately 120-180 seconds, but this can vary between instruments and activators.
Key Experiment 3: Platelet Aggregometry (Rat/Mouse Model)
Objective: To specifically measure the inhibition of ADP-induced platelet aggregation by this compound.
Materials:
-
Platelet aggregometer (light transmission or impedance).
-
Centrifuge for preparing platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Plastic or siliconized glass tubes.
-
Pipettes.
-
ADP solution (agonist).
-
Anticoagulant (e.g., 3.2% sodium citrate).
Procedure:
-
Anesthetize the animal and collect whole blood via cardiac puncture or from a cannulated vessel into a syringe containing sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the ADP agonist to induce aggregation and record the change in light transmission or impedance over time.
-
The extent of platelet aggregation is expressed as the maximum percentage change from baseline.
Data Presentation
Table 1: Example this compound Dosing in Animal Models
| Animal Model | Route of Administration | Bolus Dose | Infusion Rate | Reference |
| Mouse | Intravenous | 7.8 mg/kg (single dose) | N/A | |
| Dog | Intravenous | N/A | 4 µg/kg/min | |
| Rat | Intravenous | 30 mcg/kg (clinical dose) | 4 mcg/kg/min (clinical dose) | |
| Rabbit | Intravenous | 30 mcg/kg (clinical dose) | 4 mcg/kg/min (clinical dose) |
Table 2: Troubleshooting Bleeding Complications - Summary
| Symptom | Potential Cause | Recommended Action |
| Prolonged Bleeding Time | High drug dose | Perform dose-titration study. |
| Animal strain sensitivity | Consider using a less sensitive strain. | |
| Improper assay technique | Standardize all procedures. | |
| High Variability in Results | Inconsistent drug administration | Use calibrated infusion pumps. |
| Procedural variability | Standardize all experimental steps. | |
| Physiological stress | Ensure consistent animal handling and anesthesia. |
Visualizations
Caption: this compound's mechanism of action on the P2Y12 receptor.
Caption: General experimental workflow for assessing bleeding.
Caption: Troubleshooting logic for excessive bleeding.
References
- 1. ahajournals.org [ahajournals.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Rapid and sustained reversal of P2Y12 inhibitor-induced platelet inhibition with reversal agent - - PACE-CME [pace-cme.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Analysis of Cangrelor and Clopidogrel on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two P2Y12 receptor antagonists, Cangrelor and Clopidogrel, on platelet aggregation. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the distinct pharmacological profiles of these antiplatelet agents.
Introduction to P2Y12 Inhibition
The P2Y12 receptor is a critical component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. Its inhibition is a cornerstone of antiplatelet therapy for preventing thrombotic events. Clopidogrel, a thienopyridine, is an oral prodrug that requires hepatic metabolism to form an active metabolite, which then irreversibly binds to the P2Y12 receptor.[1] In contrast, this compound is an intravenous, non-thienopyridine adenosine triphosphate (ATP) analog that acts as a direct and reversible antagonist of the P2Y12 receptor.[1][2][3] These fundamental differences in their mechanism of action lead to distinct pharmacodynamic profiles, particularly in their speed of onset and reversibility, which can be quantitatively assessed through in vitro platelet function assays.
Comparative Analysis of In Vitro Efficacy
In vitro studies are essential for delineating the direct effects of antiplatelet agents on platelet function, independent of systemic metabolic processes. For a direct and equitable comparison, in vitro assays typically utilize the active metabolite of Clopidogrel (Clop-AM) against this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies comparing the inhibitory effects of this compound and Clopidogrel's active metabolite on platelet function.
| Parameter | This compound | Clopidogrel Active Metabolite (Clop-AM) | Key Findings & References |
| Mechanism of Action | Direct-acting, Reversible P2Y12 Antagonist | Indirect-acting (requires metabolism), Irreversible P2Y12 Antagonist | This compound binds reversibly, while Clop-AM forms a covalent, irreversible bond with the P2Y12 receptor.[2] |
| Onset of Action | Rapid (within minutes) | Slow (dependent on metabolism in vivo) | In vitro, this compound's effect is immediate upon addition to platelets, while Clopidogrel's action is dependent on the generation of its active metabolite. |
| P2Y12 Receptor Blockade | ~93.6% (at 1000 nmol/L) | ~93.0% (at 3 µmol/L) | Both agents can achieve a high degree of P2Y12 receptor blockade when used at sufficient concentrations. |
| Effect on ADP-Induced Aggregation | Potent, dose-dependent inhibition | Potent, dose-dependent inhibition | The addition of even a subtherapeutic dose of this compound (0.25 µmol/l) to platelets already treated with Clopidogrel can further reduce ADP-induced peak aggregation by 75-85%. |
| Reversibility | Reversible | Irreversible | The inhibitory effect of this compound can be reversed upon its removal from the platelet environment, while the effect of Clop-AM is permanent for the lifespan of the platelet. |
| Drug Interaction | Competitively inhibits Clop-AM binding | Binding is prevented by prior this compound occupancy | Pre-incubation with this compound significantly reduces the ability of Clop-AM to bind to the P2Y12 receptor and exert its irreversible inhibitory effect. |
Experimental Protocols
Accurate assessment of platelet inhibition relies on standardized laboratory procedures. The two most common methods for evaluating P2Y12 inhibitor efficacy in vitro are Light Transmission Aggregometry (LTA) and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for measuring platelet aggregation. It quantifies the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Blood Collection: Whole blood is drawn from a healthy donor into a tube containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
PRP Preparation: The blood sample is centrifuged at a low speed (e.g., 150-200g for 10-15 minutes) at room temperature to separate the platelet-rich plasma from red and white blood cells. A portion of the remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Incubation: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The test compound (this compound or Clopidogrel active metabolite) or a vehicle control is added and incubated for a specified period.
-
Aggregation Induction: A platelet agonist, typically ADP (e.g., 5-20 µmol/L), is added to the PRP to induce aggregation.
-
Measurement: The aggregometer continuously measures the increase in light transmission through the cuvette as platelets clump together. The maximum percentage of aggregation is recorded over a set period (e.g., 6 minutes).
VASP Phosphorylation Assay
This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway. The phosphorylation state of VASP, an intracellular protein, is directly linked to P2Y12 receptor activity. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation.
Methodology:
-
Blood Collection: Whole blood is collected in a citrated tube.
-
Incubation with Prostaglandin E1 (PGE1): The blood sample is incubated with PGE1, which stimulates cyclic AMP (cAMP) production and subsequent VASP phosphorylation.
-
Incubation with ADP: The sample is then further incubated with or without ADP. In the absence of a P2Y12 inhibitor, ADP will block the PGE1 effect, leading to dephosphorylated VASP. In the presence of an inhibitor like this compound or Clop-AM, the P2Y12 receptor is blocked, and VASP remains phosphorylated.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde, and the platelet membrane is permeabilized to allow antibodies to enter.
-
Staining and Analysis: Platelets are stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP. The level of fluorescence is then quantified using a flow cytometer. The results are often expressed as a Platelet Reactivity Index (PRI).
Visualized Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the P2Y12 signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: P2Y12 receptor signaling cascade and points of inhibition.
Caption: Workflow for comparing P2Y12 inhibitors via LTA.
Conclusion
The in vitro evidence clearly distinguishes this compound and Clopidogrel's active metabolite based on their fundamental pharmacological properties. This compound is a direct-acting, reversible inhibitor with a rapid onset of action, making it highly effective for immediate and potent platelet inhibition in an in vitro setting. Clopidogrel's active metabolite is an irreversible inhibitor that also demonstrates potent P2Y12 blockade. However, the irreversible nature of its binding and its interaction with reversible agents like this compound are critical considerations. Understanding these differences through standardized in vitro assays is paramount for researchers in the fields of hematology, pharmacology, and the development of novel antiplatelet therapies.
References
Validating P2Y12 Receptor Blockade by Cangrelor: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cangrelor, a direct-acting, intravenous P2Y12 receptor antagonist, with alternative antiplatelet agents. The focus is on the validation of its mechanism of action using genetic models, specifically P2Y12 receptor-deficient mice, which provide unequivocal evidence of on-target effects. Experimental data from key studies are presented to offer an objective performance assessment for research and drug development applications.
Executive Summary
This compound is a potent and reversible inhibitor of the P2Y12 receptor, a key player in platelet activation and thrombosis.[1] Its rapid onset and offset of action make it a valuable tool in clinical and research settings.[2] Studies utilizing P2Y12 deficient mouse models have been instrumental in definitively validating that the antiplatelet and antithrombotic effects of this compound are mediated specifically through the P2Y12 receptor. These genetic models offer a clean background to dissect the on-target versus off-target effects of P2Y12 inhibitors. While direct head-to-head comparisons of all P2Y12 inhibitors in knockout models are limited, the available data robustly support the P2Y12-dependent mechanism of this compound.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation. Upon ADP binding, the receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP, in turn, decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation. Concurrently, P2Y12 activation stimulates the PI3K/Akt pathway, further contributing to platelet aggregation and thrombus formation.
Comparative Analysis of P2Y12 Inhibitors in Genetic Models
The cornerstone for validating the on-target effect of a P2Y12 inhibitor is the use of a P2Y12 receptor knockout (P2ry12-/-) mouse model. In this model, if a drug's effect is truly mediated by the P2Y12 receptor, it should be absent in these knockout animals.
This compound: Validation of a P2Y12-Dependent Mechanism
A pivotal study by Xiang et al. (2012) demonstrated that this compound's inhibitory effects on platelet function are entirely dependent on the presence of the P2Y12 receptor.[3]
In Vitro Platelet Aggregation:
| Treatment Group | Agonist (ADP) Induced Platelet Aggregation |
| Wild-Type Mice (WT) | Normal Aggregation |
| WT Mice + this compound | Inhibited Aggregation |
| P2Y12 Deficient Mice (P2ry12-/-) | No Aggregation |
| P2ry12-/- Mice + this compound | No Effect (No Aggregation) |
Data summarized from Xiang et al. (2012).[3]
In Vivo Thrombosis Model (FeCl₃-induced carotid artery injury):
| Treatment Group | Time to Occlusive Thrombus Formation |
| Wild-Type Mice (WT) | Occlusive thrombi formed within 10 minutes |
| WT Mice + this compound | Inhibited stable thrombus formation |
| P2Y12 Deficient Mice (P2ry12-/-) | Unstable thrombi, no occlusion |
| P2ry12-/- Mice + this compound | No effect on thrombus formation |
Data summarized from Xiang et al. (2012).[3]
These results unequivocally demonstrate that this compound's antiplatelet and antithrombotic activities are mediated through the P2Y12 receptor.
Alternative P2Y12 Inhibitors
While a direct head-to-head comparative study of all P2Y12 inhibitors in a P2Y12 knockout model is not available, studies on individual inhibitors in these models provide valuable insights.
Ticagrelor (B1683153): A study by Patil et al. also utilized P2Y12 deficient mice to investigate the effects of ticagrelor. They found that ticagrelor inhibited thrombus formation in wild-type mice to a similar extent as seen in P2Y12 knockout mice, and ticagrelor had no additional effect in the knockout mice, confirming its P2Y12-dependent mechanism.
Clopidogrel and Prasugrel: These are thienopyridine prodrugs that require metabolic activation to their active metabolites, which then irreversibly bind to the P2Y12 receptor. While extensively studied, direct validation of their active metabolites in P2Y12 knockout models follows the same principle: their effects would be absent in these animals.
| Feature | This compound | Ticagrelor | Prasugrel | Clopidogrel |
| Class | ATP analogue, non-thienopyridine | Cyclopentyl-triazolo-pyrimidine, non-thienopyridine | Thienopyridine | Thienopyridine |
| Administration | Intravenous | Oral | Oral | Oral |
| Mechanism | Reversible, direct-acting | Reversible, direct-acting | Irreversible, prodrug | Irreversible, prodrug |
| Onset of Action | Rapid (minutes) | Fast (30-60 minutes) | Fast (30 minutes) | Slow (2-6 hours) |
| Offset of Action | Rapid (1-2 hours) | Reversible | Irreversible | Irreversible |
| Genetic Model Validation | P2Y12-dependent effects confirmed in knockout mice | P2Y12-dependent effects confirmed in knockout mice | P2Y12-dependent mechanism | P2Y12-dependent mechanism |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key assays used in the validation of P2Y12 inhibitors.
Experimental Workflow for Validating P2Y12 Inhibition in Genetic Models
Flow Cytometry for Platelet Activation Markers
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate (B86180) or heparin).
-
Platelet Staining: Incubate a small volume of whole blood with fluorochrome-conjugated antibodies against platelet-specific markers (e.g., CD41/CD61) and activation markers (e.g., P-selectin/CD62P, activated GPIIb-IIIa).
-
Fixation (Optional): Fix the samples with paraformaldehyde to stabilize the staining.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter properties and positive staining for platelet-specific markers.
-
Data Analysis: Quantify the expression of activation markers on the platelet surface as a measure of platelet activation.
Light Transmission Aggregometry (LTA)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation of citrated whole blood.
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Assay: Add an agonist (e.g., ADP) to the PRP sample in the aggregometer cuvette with continuous stirring at 37°C.
-
Data Recording: Record the change in light transmission as platelets aggregate.
-
Analysis: The maximum percentage of aggregation is calculated relative to the PPP control.
VerifyNow P2Y12 Assay
-
Sample Collection: Collect whole blood into a specific Greiner citrate tube.
-
Assay Cartridge: The VerifyNow system uses a cartridge containing fibrinogen-coated beads and ADP as an agonist.
-
Measurement: The instrument measures the change in light transmittance as activated platelets bind to the fibrinogen-coated beads, causing aggregation.
-
Results: The extent of platelet aggregation is reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.
Conclusion
The use of P2Y12 receptor-deficient mouse models provides the most definitive evidence for the on-target mechanism of action of P2Y12 inhibitors. The data from these genetic models clearly validate that this compound's antiplatelet and antithrombotic effects are mediated exclusively through the P2Y12 receptor. This high level of specificity, combined with its rapid and reversible pharmacological profile, makes this compound a well-characterized and reliable tool for researchers studying platelet biology and thrombosis. While other P2Y12 inhibitors also act on the same target, the direct evidence from genetic models for this compound is robust and compelling. Future studies directly comparing different P2Y12 inhibitors in these knockout models would be beneficial for a more nuanced understanding of their relative on-target potencies and potential off-target effects.
References
Cangrelor as a Gold Standard: A Comparative Guide for Positive Controls in Antiplatelet Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet drug discovery, the selection of an appropriate positive control is paramount for the validation and interpretation of assay results. Cangrelor, a potent, direct-acting, and reversible intravenous P2Y12 inhibitor, has emerged as a benchmark positive control due to its predictable and rapid onset of action. This guide provides a comprehensive comparison of this compound with other commonly used P2Y12 inhibitors, supported by experimental data and detailed protocols for key assays, to aid researchers in making informed decisions for their antiplatelet drug discovery programs.
Comparative Efficacy of P2Y12 Inhibitors
The inhibitory potential of this compound compared to other P2Y12 inhibitors, such as Ticagrelor and the active metabolite of Clopidogrel (B1663587), is a critical factor in its use as a positive control. The following table summarizes key quantitative data from in vitro studies.
| Compound | Assay Type | Agonist | Key Parameter | Result | Reference |
| This compound | Light Transmission Aggregometry | ADP (5 µM) | Peak Aggregation Inhibition | ~75% reduction with 0.25 µmol/l this compound | [1] |
| This compound | Light Transmission Aggregometry | ADP (20 µM) | Peak Aggregation Inhibition | ~85% reduction with 0.25 µmol/l this compound | [1] |
| Ticagrelor | Light Transmission Aggregometry | ADP | IC50 | Not explicitly found in a direct comparative study with this compound and Clopidogrel-AM | |
| Clopidogrel Active Metabolite | Light Transmission Aggregometry | ADP | Platelet Inhibition | Variable, with a significant portion of subjects showing low response | [1] |
| This compound | Receptor Binding Assay | 33P-2MeSADP | P2Y12 Receptor Blockade | 93.6% | [2] |
| Clopidogrel Active Metabolite | Receptor Binding Assay | 33P-2MeSADP | P2Y12 Receptor Blockade | 93.0% | [2] |
| Prasugrel (B1678051) Active Metabolite | Receptor Binding Assay | 33P-2MeSADP | P2Y12 Receptor Blockade | 97.9% |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental context is crucial for interpreting results. The following diagrams illustrate the P2Y12 signaling pathway and a typical workflow for screening antiplatelet compounds.
Caption: P2Y12 signaling pathway and points of inhibition.
Caption: In vitro antiplatelet drug discovery workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.
a. Materials:
-
Aggregometer (e.g., Chrono-log Model 700)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist solution (e.g., Adenosine Diphosphate - ADP)
-
Test compounds (including this compound as a positive control)
-
Saline or appropriate vehicle control
-
Aggregometer cuvettes and stir bars
b. Protocol:
-
PRP and PPP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate (B86180).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
-
Assay Procedure:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add the test compound or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Add the agonist (e.g., ADP to a final concentration of 5-20 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for the test compounds relative to the vehicle control.
-
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of specific platelet activation markers on a single-cell level.
a. Materials:
-
Flow cytometer
-
Whole blood or PRP
-
Fluorochrome-conjugated antibodies against platelet markers (e.g., CD41/CD61 for platelet identification, CD62P for P-selectin, and PAC-1 for activated GPIIb/IIIa)
-
Agonist solution (e.g., ADP or Thrombin Receptor Activating Peptide - TRAP)
-
Test compounds (including this compound)
-
Fixation and lysis buffers (if using whole blood)
-
Sheath fluid
b. Protocol:
-
Sample Preparation:
-
Collect whole blood in sodium citrate tubes.
-
Aliquot the blood or PRP into flow cytometry tubes.
-
-
Incubation with Compounds and Agonist:
-
Add the test compound or vehicle control and incubate.
-
Add the agonist to stimulate platelet activation and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Antibody Staining:
-
Add the fluorescently labeled antibodies to each tube and incubate in the dark for 15-20 minutes at room temperature.
-
-
Sample Processing (for whole blood):
-
Add red blood cell lysis buffer, incubate, and then centrifuge to pellet the platelets and white blood cells.
-
Wash the cell pellet with buffer.
-
Optionally, fix the cells with a fixation buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on the flow cytometer, gating on the platelet population based on forward and side scatter characteristics and CD41/CD61 positivity.
-
Analyze the expression of P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding) on the platelet surface.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Thromboelastography (TEG) with PlateletMapping™ Assay
The TEG PlateletMapping™ assay assesses the contribution of specific platelet pathways to clot strength.
a. Materials:
-
TEG® analyzer with PlateletMapping™ software
-
PlateletMapping™ assay kits (containing vials with heparin, kaolin, activator F, and agonists ADP and arachidonic acid - AA)
-
Citrated whole blood
b. Protocol:
-
Sample Preparation:
-
Collect whole blood in a citrated tube.
-
-
Assay Setup:
-
Follow the manufacturer's instructions for the TEG® analyzer setup.
-
The PlateletMapping™ assay involves running four parallel channels:
-
Channel 1 (Thrombin-induced clot): Kaolin is used to activate the intrinsic pathway and generate a thrombin burst, leading to maximum clot strength (MA_Thrombin).
-
Channel 2 (Fibrin clot): Activator F (reptilase and Factor XIIIa) is used to generate a fibrin (B1330869) clot in the absence of platelet activation, measuring the fibrin contribution to clot strength (MA_Fibrin).
-
Channel 3 (ADP-induced clot): In addition to Activator F, ADP is added to assess the P2Y12 pathway-mediated platelet contribution to clot strength (MA_ADP).
-
Channel 4 (AA-induced clot): In addition to Activator F, arachidonic acid is added to assess the cyclooxygenase-1 pathway-mediated platelet contribution to clot strength (MA_AA).
-
-
-
Data Acquisition and Analysis:
-
The TEG® analyzer monitors the viscoelastic properties of the developing clot in real-time.
-
The software calculates the percentage of platelet inhibition for the ADP and AA pathways using the following formula:
-
% Inhibition = (1 - [(MA_agonist - MA_fibrin) / (MA_thrombin - MA_fibrin)]) * 100
-
-
This provides a quantitative measure of the effect of P2Y12 inhibitors (like this compound) on platelet function in the context of overall hemostasis.
-
Conclusion
This compound's rapid, potent, and reversible inhibition of the P2Y12 receptor, coupled with its predictable dose-response, establishes it as an excellent positive control for in vitro and ex vivo antiplatelet drug discovery assays. By utilizing the detailed experimental protocols provided in this guide, researchers can generate robust and reproducible data, enabling a confident assessment of novel antiplatelet compounds. The comparative data and pathway illustrations further aid in contextualizing experimental findings and advancing the development of new antithrombotic therapies.
References
- 1. This compound increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cangrelor's Efficacy Across Different Platelet Function Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cangrelor's performance against other P2Y12 inhibitors, supported by experimental data from various platelet function assays. The data herein is compiled from multiple studies to offer a comprehensive overview for research and drug development applications.
This compound is a direct-acting, intravenous, and reversible P2Y12 inhibitor with a rapid onset and offset of action.[1][2] Its efficacy in inhibiting platelet aggregation has been evaluated and cross-validated using several well-established platelet function assays. This guide will delve into the comparative data obtained from Light Transmission Aggregometry (LTA), the VerifyNow P2Y12 assay, and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
Comparative Efficacy of P2Y12 Inhibitors
The following tables summarize the quantitative data from studies comparing the platelet inhibitory effects of this compound with oral P2Y12 inhibitors such as clopidogrel (B1663587) and ticagrelor (B1683153).
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet function.[3][4][5] It measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like adenosine (B11128) diphosphate (B83284) (ADP).
| Treatment Group | Agonist (ADP) Concentration | Platelet Aggregation (%) | Key Findings | Reference |
| This compound | 10 µmol L⁻¹ | 15.0 (9.0–24.0) | Significantly stronger inhibition compared to oral P2Y12 inhibitors on day 1. | |
| Oral P2Y12 Inhibitors | 10 µmol L⁻¹ | 22.5 (17.3–26.5) | Weaker initial inhibition compared to this compound. | |
| Clopidogrel Pre-treatment | 5 µmol/l | Peak: ~55% | Baseline aggregation before this compound addition. | |
| Clopidogrel + this compound (in vitro) | 5 µmol/l | Peak: ~14% | In vitro addition of this compound significantly reduced aggregation by 75%. | |
| Clopidogrel Pre-treatment | 20 µmol/l | Peak: ~60% | Baseline aggregation before this compound addition. | |
| Clopidogrel + this compound (in vitro) | 20 µmol/l | Peak: ~9% | In vitro addition of this compound led to an 85% decrease in peak aggregation. |
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care test that measures P2Y12-mediated platelet aggregation in whole blood, reporting results in P2Y12 Reaction Units (PRU). Lower PRU values indicate greater platelet inhibition. A common threshold for high on-treatment platelet reactivity (HPR) is a PRU value ≥235.
| Treatment Group | Time Point | P2Y12 Reaction Units (PRU) | Key Findings | Reference |
| This compound + Ticagrelor | 1 hour post-dose | 30 | Significantly lower platelet reactivity compared to placebo + ticagrelor. | |
| Placebo + Ticagrelor | 1 hour post-dose | 221 | Delayed onset of platelet inhibition with oral ticagrelor alone. | |
| This compound + Ticagrelor | 3 hours post-dose | 24 | Sustained potent inhibition with this compound. | |
| Placebo + Ticagrelor | 3 hours post-dose | 180 | Gradual increase in inhibition with oral ticagrelor. | |
| This compound (PFT-guided dosing) | Maintenance | Median: 103.5 (on 0.75 mcg/kg/min) | Platelet function testing can guide this compound dosing to a therapeutic range (e.g., 85-208 PRU). | |
| Clopidogrel | Maintenance | - | The CHAMPION-PCI trial substudy showed this compound provided a more potent inhibitory effect than clopidogrel during infusion. |
VASP Phosphorylation Assay
The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor. Results are expressed as a Platelet Reactivity Index (PRI), with lower values indicating stronger P2Y12 inhibition.
| Treatment Group | Parameter | Value | Key Findings | Reference |
| This compound (in vitro) | IC50 | 25.5 ± 7.7 nM | The VASP-P assay and LTA comparably detect in-vitro inhibition of the P2Y12 receptor by this compound. | |
| This compound (in vitro, 10 nM) | Low Responders (PRI > 50%) | 7 out of 22 subjects | The VASP-P assay can identify individual variability in response to this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Light Transmission Aggregometry (LTA)
-
Sample Preparation : Blood is drawn into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, higher-speed centrifugation of the remaining blood (e.g., 2000g for 15 minutes).
-
Instrumentation : A light transmission aggregometer (e.g., Chronolog 700 Aggregometer) is used. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aggregation Measurement :
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
A platelet agonist, such as ADP at a specified concentration (e.g., 5 µmol/L or 20 µmol/L), is added to the PRP to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis : The results are reported as the maximum percentage of platelet aggregation.
VerifyNow P2Y12 Assay
-
Principle : This is a turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood. The assay cartridge contains fibrinogen-coated microbeads and ADP as an agonist.
-
Procedure :
-
A whole blood sample, collected in a Greiner 3.2% citrated vacuum tube, is inserted into the instrument.
-
The instrument automatically mixes the blood with the reagents in the cartridge.
-
Platelet activation by ADP leads to the binding of activated GPIIb/IIIa receptors to the fibrinogen-coated beads, causing agglutination.
-
The instrument measures the change in light transmittance and reports the result in P2Y12 Reaction Units (PRU).
-
-
Reference Channel : A separate channel in the cartridge contains a thrombin receptor activating peptide (TRAP) to measure the baseline platelet function independent of P2Y12 inhibition.
VASP Phosphorylation Assay
-
Principle : This assay quantifies the phosphorylation state of VASP in platelets, which is regulated by the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor leads to an increase in cyclic AMP (cAMP) and subsequent VASP phosphorylation.
-
Procedure :
-
Whole blood is incubated with prostaglandin (B15479496) E1 (PGE1) alone or with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this process.
-
The platelets are then fixed and permeabilized.
-
A fluorescently labeled antibody specific for the phosphorylated form of VASP is added.
-
The fluorescence intensity of the platelets is measured by flow cytometry.
-
-
Data Analysis : The Platelet Reactivity Index (PRI) is calculated from the mean fluorescence intensity (MFI) of platelets treated with PGE1 alone versus those treated with PGE1 and ADP. A lower PRI indicates a higher level of P2Y12 receptor inhibition.
Visualizations
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y12 receptor and the mechanism of action of this compound.
Experimental Workflow for Platelet Function Testing
This diagram outlines a generalized workflow for assessing the efficacy of antiplatelet agents using different platelet function assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison of Intravenous P2Y12 Inhibitors in Experimental Settings: A Guide for Researchers
This guide provides a comprehensive head-to-head comparison of intravenous P2Y12 inhibitors based on available experimental data, tailored for researchers, scientists, and drug development professionals. The focus is on the direct-acting, reversible inhibitor cangrelor, the only approved intravenous P2Y12 inhibitor, and its comparison with the oral agent ticagrelor (B1683153), which is sometimes administered in experimental intravenous formulations or crushed for faster onset.
Introduction to Intravenous P2Y12 Inhibition
The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making it a prime target for antiplatelet therapy.[1][2][3] Intravenous P2Y12 inhibitors offer a rapid onset and offset of action, providing a significant advantage in acute settings such as percutaneous coronary intervention (PCI).[2][4] this compound, an adenosine (B11128) triphosphate analog, is a direct-acting, reversible antagonist of the P2Y12 receptor with a short half-life of 3 to 6 minutes. This allows for precise control over the level of platelet inhibition, which can be quickly reversed if necessary. In contrast, oral P2Y12 inhibitors like clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs requiring metabolic activation, leading to a delayed onset of action. Ticagrelor, while also orally administered and direct-acting, has a longer half-life than this compound.
Signaling Pathway of P2Y12 Receptor Inhibition
The P2Y12 receptor, when activated by adenosine diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Intravenous P2Y12 inhibitors like this compound directly block this receptor, preventing downstream signaling.
Head-to-Head Experimental Data
The primary experimental data directly comparing intravenous P2Y12 inhibitors comes from studies evaluating this compound against rapidly administered oral ticagrelor.
Platelet Aggregation Assays
Platelet aggregation is a key functional endpoint to assess the efficacy of P2Y12 inhibitors. The CANTIC study provides a direct comparison between intravenous this compound and crushed oral ticagrelor in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary PCI.
Table 1: Platelet Reactivity in Patients Treated with this compound vs. Crushed Ticagrelor
| Timepoint | This compound (PRU) | Crushed Ticagrelor (PRU) | P-value |
| 5 minutes post-bolus | Significantly lower | Higher | <0.05 |
| 30 minutes post-bolus (Primary Endpoint) | Significantly lower | Higher | <0.05 |
| End of 2-hour infusion | Significantly lower | Higher | <0.05 |
| After infusion discontinuation | Similar | Similar | NS |
PRU = P2Y12 Reaction Units. Lower PRU indicates greater platelet inhibition. Data from the CANTIC study.
These results demonstrate that intravenous this compound achieves a more rapid and potent inhibition of platelet aggregation compared to crushed ticagrelor, with significant differences observed as early as 5 minutes after administration.
Experimental Protocols
The VerifyNow P2Y12 assay is a point-of-care turbidimetric-based optical detection system that measures platelet-induced aggregation.
-
Principle: Whole blood is added to a cartridge containing fibrinogen-coated beads and ADP. As platelets aggregate, they bind to the beads, increasing light transmittance. The rate and extent of aggregation are measured and reported in P2Y12 Reaction Units (PRU).
-
Methodology:
-
Collect a whole blood sample in a 3.2% sodium citrate (B86180) (blue top) tube.
-
Ensure the sample is tested within 4 hours of collection.
-
Invert the sample tube gently to ensure mixing.
-
Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Dispense the blood sample into the cartridge.
-
The instrument automatically performs the assay and reports the PRU value.
-
The VASP phosphorylation assay is a flow cytometry-based method that specifically assesses the activation state of the P2Y12 receptor signaling pathway.
-
Principle: P2Y12 receptor activation leads to the dephosphorylation of VASP. Therefore, the level of phosphorylated VASP (VASP-P) is inversely proportional to P2Y12 receptor activity.
-
Methodology:
-
Collect whole blood in a citrated tube.
-
Incubate blood samples with PGE1 (to induce VASP phosphorylation) and with or without ADP (to induce dephosphorylation via P2Y12).
-
Fix and permeabilize the platelets.
-
Stain the platelets with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61) and phosphorylated VASP.
-
Analyze the samples using a flow cytometer to determine the mean fluorescence intensity of VASP-P.
-
The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of samples with and without ADP stimulation.
-
In Vivo Models of Thrombosis
While direct head-to-head comparisons of intravenous P2Y12 inhibitors in animal models of thrombosis are limited in the publicly available literature, the established efficacy of this compound in reducing thrombotic events in large clinical trials like the CHAMPION PHOENIX trial provides strong evidence of its antithrombotic effects. These trials compared intravenous this compound to oral clopidogrel.
Table 2: Key Outcomes from the CHAMPION PHOENIX Trial (this compound vs. Clopidogrel)
| Outcome (at 48 hours) | This compound | Clopidogrel | Odds Ratio (95% CI) | P-value |
| Primary Endpoint (Death, MI, IDR) | 4.7% | 5.9% | 0.78 (0.66–0.93) | 0.005 |
| Stent Thrombosis | 0.8% | 1.4% | 0.62 (0.43–0.90) | 0.01 |
MI = Myocardial Infarction; IDR = Ischemia-Driven Revascularization. Data from the CHAMPION PHOENIX trial.
Experimental Protocols
This is a widely used model to study arterial thrombosis in vivo.
-
Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.
-
Methodology:
-
Anesthetize the mouse and expose the common carotid artery.
-
Place a flow probe on the artery to monitor blood flow.
-
Apply a filter paper saturated with FeCl3 solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (time to occlusion).
-
The intravenous P2Y12 inhibitor or vehicle is administered prior to the FeCl3 injury.
-
Logical Relationship and Experimental Workflow
The selection and application of an intravenous P2Y12 inhibitor in an experimental setting follow a logical workflow, from initial in vitro characterization to in vivo efficacy testing.
Conclusion
Experimental data, primarily from clinical studies with robust pharmacodynamic assessments, demonstrate that the intravenous P2Y12 inhibitor this compound provides a more rapid and potent inhibition of platelet function compared to the fastest available oral formulation of ticagrelor. This immediate and reversible antiplatelet effect makes it a valuable tool for researchers studying acute thrombotic events and a critical therapeutic option in clinical settings where immediate P2Y12 inhibition is required. The detailed experimental protocols provided in this guide offer a framework for the consistent and comparable evaluation of current and future intravenous antiplatelet agents.
References
- 1. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Reproducibility of Cangrelor's Pharmacodynamic Effects Across Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacodynamic effects of cangrelor, a direct-acting, intravenous P2Y12 receptor antagonist, across various species. By presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's translational properties and its performance relative to other P2Y12 inhibitors.
Comparative Pharmacodynamics of P2Y12 Inhibitors
The following table summarizes the in vitro and in vivo pharmacodynamic effects of this compound and other P2Y12 inhibitors—clopidogrel (B1663587) and ticagrelor (B1683153)—across different species. This comparative data is essential for evaluating the translatability of preclinical findings to clinical outcomes.
| Species | Drug | Parameter | Value | Experimental Method |
| Human | This compound | Inhibition of ADP-induced Platelet Aggregation | 75-85% decrease in peak aggregation with 0.25 µmol/L in vitro[1][2][3] | Light Transmission Aggregometry (LTA) |
| Clopidogrel (active metabolite) | IC50 for ADP-induced Platelet Aggregation | 1.9 ± 0.3 µM (in washed platelets)[4] | Light Transmission Aggregometry (LTA) | |
| Ticagrelor | P2Y12 Reaction Units (PRU) | Significantly lower PRU vs. clopidogrel[5] | VerifyNow P2Y12 Assay | |
| Cynomolgus Monkey | Ticagrelor | Platelet Inhibition | More potent than prasugrel's active metabolite in vitro | Light Transmission Aggregometry & VASP Phosphorylation Assay |
| Prasugrel | Platelet Inhibition | More potent than ticagrelor on an oral mg/kg basis ex vivo | Light Transmission Aggregometry & VASP Phosphorylation Assay | |
| Canine | This compound | Inhibition of Platelet Aggregation (IPA) | 81-87% (at 1 µg/kg/min) | Impedance Aggregometry |
| Clopidogrel | Inhibition of Platelet Aggregation (IPA) | 81-87% (at 3 mg/kg, IV) | Impedance Aggregometry | |
| Ticagrelor | Inhibition of Platelet Aggregation (IPA) | 81-87% (at 0.8 mg/kg, oral) | Impedance Aggregometry | |
| Mouse | This compound | Inhibition of active αIIbβ3 integrin expression | 84.5 ± 7.7% (in vitro, 140 µM) | Flow Cytometry |
| This compound | Inhibition of active αIIbβ3 integrin expression | 75.4 ± 19.5% (in vivo, 7.8 mg/kg) | Flow Cytometry |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function by measuring the change in light transmission through a platelet suspension as aggregation occurs.
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 150-200 x g) for 10-20 minutes. Platelet-poor plasma (PPP), used as a reference, is prepared by a second centrifugation at a higher speed (e.g., 2000 x g) for 10 minutes.
-
Assay Procedure: A specific volume of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established. A platelet agonist, such as adenosine (B11128) diphosphate (B83284) (ADP), is added to induce aggregation. The change in light transmission is recorded over time as platelets aggregate. The maximum aggregation is expressed as a percentage relative to the light transmission of PPP.
-
Drug Inhibition Studies: To determine the inhibitory effect of a drug like this compound, PRP is incubated with the drug for a specified period before the addition of the agonist. The resulting aggregation is compared to that of a control sample without the drug.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation.
-
Principle: The assay cartridge contains fibrinogen-coated microbeads and ADP as the agonist. Prostaglandin E1 (PGE1) is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for the P2Y12 receptor.
-
Assay Procedure: A whole blood sample collected in a 3.2% sodium citrate (B86180) tube is dispensed into the assay cartridge. The instrument measures the change in light transmittance as activated platelets bind to the fibrinogen-coated beads, causing aggregation. The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade.
Flow Cytometry for Platelet Activation Markers
Flow cytometry is a powerful technique to analyze the expression of cell surface markers on individual platelets, providing insights into their activation state.
-
Sample Preparation: Whole blood is collected in an anticoagulant. For in vitro studies, the blood is incubated with the test compound (e.g., this compound) and then a platelet agonist.
-
Staining: The blood sample is then incubated with fluorescently labeled monoclonal antibodies specific for platelet activation markers. Common markers include P-selectin (CD62P), a marker of alpha-granule release, and the activated conformation of the integrin αIIbβ3 (also known as GPIIb/IIIa), which is detected by antibodies like PAC-1.
-
Analysis: The stained samples are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, allowing for the quantification of the percentage of platelets expressing the activation marker and the mean fluorescence intensity, which corresponds to the density of the marker on the platelet surface.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's mechanism of action on the P2Y12 signaling pathway.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases the magnitude of platelet inhibition and reduces interindividual variability in clopidogrel-pretreated subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrical impedance vs. light transmission aggregometry: Testing platelet reactivity to antiplatelet drugs using the MICELI POC impedance aggregometer as compared to a commercial predecessor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Platelet Inhibition Kinetics: Cangrelor vs. Prasugrel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, particularly in the context of percutaneous coronary intervention (PCI), the choice between intravenous and oral P2Y12 inhibitors is critical. This guide provides a detailed, data-driven comparison of the platelet inhibition kinetics of Cangrelor, an intravenous, reversible P2Y12 inhibitor, and Prasugrel, an oral, irreversible thienopyridine.
Executive Summary
This compound offers a rapid and potent onset of platelet inhibition, a feature attributed to its intravenous administration and direct-acting nature. Its short half-life allows for a swift offset of action, providing a therapeutic advantage in scenarios requiring rapid restoration of platelet function. Prasugrel, a potent oral antiplatelet agent, demonstrates a slower onset of action due to the necessity of metabolic activation. However, it achieves a high level of peak platelet inhibition that is sustained. The key distinctions in their pharmacokinetic and pharmacodynamic profiles are summarized below, supported by experimental data from various studies.
Data Presentation: Quantitative Comparison of Platelet Inhibition Kinetics
The following tables summarize the key pharmacodynamic parameters of this compound and Prasugrel, as measured by common platelet function assays.
| Parameter | This compound | Prasugrel | References |
| Route of Administration | Intravenous | Oral | [1][2] |
| Mechanism of Action | Direct, Reversible P2Y12 Receptor Antagonist | Irreversible P2Y12 Receptor Antagonist (Active Metabolite) | [2][3] |
| Metabolic Activation | Not Required | Required (Hepatic) | [3] |
| Onset of Action | Within 2 minutes | ~30 minutes | |
| Time to Peak Inhibition | Achieved during infusion | 2-4 hours | |
| Offset of Action | ~60 minutes | 5-9 days for return to baseline platelet aggregation |
| Assay | Parameter | This compound | Prasugrel (60 mg loading dose) | References |
| VerifyNow P2Y12 (PRU) | Onset of significant inhibition | < 5 minutes | ~30 minutes | |
| Peak Inhibition (PRU values) | Consistently low PRU during infusion | Significant reduction in PRU by 2-4 hours | ||
| Offset of Inhibition | Return to baseline PRU within 1-2 hours post-infusion | Sustained low PRU | ||
| Light Transmittance Aggregometry (LTA) | Onset of >50% inhibition | < 5 minutes | 30-60 minutes | |
| Peak Inhibition (% aggregation) | >80% inhibition | >80% inhibition | ||
| Offset of Inhibition | Return to baseline aggregation within 90 minutes | Gradual return over several days |
Experimental Protocols
VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care turbidimetric-based optical detection system that measures platelet-induced aggregation.
Principle: The assay cartridge contains fibrinogen-coated microbeads and adenosine (B11128) diphosphate (B83284) (ADP) as the platelet agonist. Prostaglandin E1 (PGE1) is included to reduce the contribution of the P2Y1 receptor, making the assay more specific for P2Y12 receptor activity. Activated platelets bind to the fibrinogen-coated beads, leading to aggregation and an increase in light transmittance, which is measured and reported in P2Y12 Reaction Units (PRU).
Procedure:
-
Sample Collection: Collect whole blood in a 3.2% sodium citrate (B86180) tube. A discard tube should be drawn first. The sample tube should be filled to the appropriate level and gently inverted 3-5 times to ensure proper mixing.
-
Sample Handling: The assay should be performed within 4 hours of blood collection. Samples should be kept at room temperature and should not be refrigerated or frozen.
-
Assay Execution:
-
Enter patient information into the VerifyNow instrument.
-
Insert the assay cartridge into the instrument.
-
Invert the blood collection tube 8-10 times.
-
Insert the blood collection tube into the cartridge.
-
The instrument automatically performs the assay and reports the results in PRU.
-
Light Transmittance Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet function.
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Execution:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Establish a baseline light transmittance (0% aggregation).
-
Use PPP to set the 100% aggregation level.
-
Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the PRP.
-
Record the change in light transmittance over time (typically 5-10 minutes). The maximum aggregation is reported as a percentage.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound directly and reversibly binds to the P2Y12 receptor, blocking ADP-induced signaling.
Prasugrel Signaling Pathway
References
Validating the Rapid Onset and Offset of Action of Cangrelor In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the pharmacodynamic properties of Cangrelor, a direct-acting, intravenous P2Y12 inhibitor, with other commonly used oral antiplatelet agents, Ticagrelor and the active metabolite of Clopidogrel. The focus of this comparison is to validate the rapid onset and offset of action of this compound, a critical attribute in clinical settings requiring precise and titratable platelet inhibition. This document summarizes key quantitative data from in vitro studies and provides detailed experimental protocols for the assays used to derive this information.
Comparative Pharmacodynamic Properties of P2Y12 Inhibitors
The following table summarizes the in vitro characteristics of this compound, Ticagrelor, and the active metabolite of Clopidogrel, highlighting the key differences in their mechanism and speed of action.
| Parameter | This compound | Ticagrelor | Clopidogrel (Active Metabolite) |
| Mechanism of Action | Direct, Reversible P2Y12 Antagonist | Direct, Reversible P2Y12 Antagonist (Allosteric) | Irreversible P2Y12 Antagonist |
| Binding Site | ADP binding site[1] | Allosteric site, distinct from ADP binding site[1] | ADP binding site |
| Metabolic Activation | Not Required[2] | Not Required | Required (Prodrug)[2] |
| Onset of Action | Rapid (within minutes)[2] | Rapid (faster than Clopidogrel) | Delayed (dependent on metabolic conversion) |
| Offset of Action | Rapid (platelet function recovers within 60-90 minutes) | Slower (dependent on drug clearance) | Irreversible (duration of platelet lifespan) |
| Half-life | 3-5 minutes | 6-12 hours | Active metabolite half-life is short, but effect is irreversible |
| P2Y12 Receptor Blockade (in vitro) | Strong (e.g., 93.6%) | Potent | Strong (e.g., 93.0%) |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of P2Y12 inhibitors are provided below.
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for assessing platelet function by measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Objective: To determine the concentration-dependent inhibition of ADP-induced platelet aggregation by P2Y12 antagonists.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP).
-
Test compounds: this compound, Ticagrelor, Clopidogrel active metabolite.
-
Aggregometer (e.g., PAP-8E Aggregometer).
-
Centrifuge.
-
Pipettes and cuvettes.
Procedure:
-
Sample Preparation:
-
Collect whole blood into citrate tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
-
Assay Performance:
-
Pipette the required volume of PRP into aggregometer cuvettes with stir bars.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission, and a cuvette with PRP in the sample well to set 0% light transmission.
-
Add the desired concentration of the P2Y12 inhibitor or vehicle control to the PRP in the sample cuvette.
-
Incubate the PRP with the inhibitor for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-20 µM) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.
-
The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.
-
Generate dose-response curves to determine the IC50 value for each inhibitor.
-
VASP Phosphorylation Assay
This flow cytometry-based assay specifically measures the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP), which is regulated by the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor leads to VASP phosphorylation.
Objective: To quantify the specific inhibition of the P2Y12 receptor by measuring the level of VASP phosphorylation in platelets.
Materials:
-
Citrated whole blood.
-
PGE1 (Prostaglandin E1) and ADP reagents.
-
Fixative solution.
-
Permeabilization solution.
-
Fluorescently labeled monoclonal antibody against phosphorylated VASP (e.g., clone 16C2) and a platelet-specific marker (e.g., anti-CD61).
-
Flow cytometer.
Procedure:
-
Sample Incubation:
-
Divide the whole blood sample into tubes.
-
In one tube, add PGE1 alone (to induce maximal VASP phosphorylation).
-
In another tube, add a combination of PGE1 and ADP (ADP will inhibit PGE1-induced VASP phosphorylation in the absence of a P2Y12 inhibitor).
-
To test the effect of an inhibitor, pre-incubate the blood with the P2Y12 antagonist before adding PGE1 and ADP.
-
Incubate the tubes for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Add a fixative to stop the reaction.
-
Incubate for 5 minutes at room temperature.
-
Add a permeabilizing agent to allow the antibody to enter the platelets.
-
-
Immunostaining:
-
Add the fluorescently labeled antibodies against phosphorylated VASP and a platelet surface marker.
-
Incubate for 5 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP signal in each condition.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the MFI of the samples with PGE1 alone and PGE1 + ADP: PRI = ((MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1) * 100%. A lower PRI indicates greater P2Y12 inhibition.
-
P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of binding affinity (Ki) of unlabeled competitor ligands.
Objective: To determine the binding affinity (Ki) of this compound, Ticagrelor, and Clopidogrel active metabolite for the human P2Y12 receptor.
Materials:
-
Cell membranes from cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or washed human platelets.
-
Radioligand (e.g., [3H]2-MeSADP or [33P]2MeSADP).
-
Unlabeled competitor ligands (this compound, Ticagrelor, Clopidogrel active metabolite).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
-
96-well filter plates.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (e.g., ~1 nM [3H]2-MeSADP), and varying concentrations of the unlabeled competitor ligand.
-
For total binding, add binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known P2Y12 antagonist (e.g., 10 µM AZD1283) or unlabeled ADP.
-
-
Binding Reaction:
-
Initiate the reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizing Mechanisms and Workflows
P2Y12 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of the P2Y12 receptor in ADP-mediated platelet activation and the distinct mechanisms of action of this compound, Ticagrelor, and Clopidogrel.
Caption: P2Y12 receptor signaling and points of inhibition.
Experimental Workflow: Light Transmission Aggregometry
This diagram outlines the key steps involved in performing a Light Transmission Aggregometry experiment to assess the efficacy of P2Y12 inhibitors.
Caption: Workflow for Light Transmission Aggregometry.
References
Cangrelor vs. Oral P2Y12 Inhibitors: A Meta-Analysis of Clinical Efficacy and Safety
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy for patients undergoing percutaneous coronary intervention (PCI), the choice of a P2Y12 inhibitor is critical in balancing the prevention of ischemic events against the risk of bleeding. This guide provides a meta-analysis of the effectiveness of the intravenous P2Y12 inhibitor, Cangrelor, in comparison to the widely used oral agents: Clopidogrel (B1663587), Prasugrel (B1678051), and Ticagrelor. Through a synthesis of data from major clinical trials and network meta-analyses, this document offers a quantitative comparison of clinical outcomes, detailed experimental protocols of pivotal studies, and visualizations of key biological and procedural pathways to inform research and development in this therapeutic area.
Comparative Efficacy and Safety: A Quantitative Overview
The clinical efficacy and safety of this compound relative to oral P2Y12 inhibitors have been evaluated in numerous randomized controlled trials (RCTs) and subsequently synthesized in meta-analyses. The following tables summarize the quantitative data from a significant network meta-analysis by Westman et al., which included 15 RCTs and a total of 54,025 patients undergoing PCI.[1][2][3] This analysis provides both direct and indirect comparisons of this compound against Clopidogrel, Prasugrel, and Ticagrelor.
Table 1: Comparison of Clinical Outcomes - this compound vs. Clopidogrel
| Clinical Outcome | This compound (n=12,475) | Clopidogrel (n=26,903) | Odds Ratio (95% Credible Interval) |
| Major Adverse Cardiac Events (MACE) | - | - | 0.91 (0.69 - 1.18)[1][2] |
| Myocardial Infarction | - | - | 0.94 (0.69 - 1.25) |
| Stent Thrombosis | - | - | 0.66 (0.37 - 1.19) |
| Cardiovascular Death | - | - | 1.01 (0.23 - 4.39) |
| Major Bleeding | - | - | 1.52 (0.79 - 2.98) |
Data from the network meta-analysis by Westman et al. MACE is a composite endpoint including death, myocardial infarction, and ischemia-driven revascularization.
Table 2: Indirect Comparison of Clinical Outcomes - this compound vs. Prasugrel and Ticagrelor
| Clinical Outcome | Comparison | Odds Ratio (95% Credible Interval) |
| Major Adverse Cardiac Events (MACE) | This compound vs. Prasugrel | 1.19 (0.83 - 1.69) |
| This compound vs. Ticagrelor | 1.18 (0.84 - 1.64) | |
| Stent Thrombosis | This compound vs. Prasugrel | 1.30 (0.65 - 2.59) |
| This compound vs. Ticagrelor | 1.28 (0.67 - 2.45) | |
| Major Bleeding | This compound vs. Prasugrel | 0.96 (0.45 - 2.05) |
| This compound vs. Ticagrelor | 1.07 (0.52 - 2.20) |
Data derived from the network meta-analysis by Westman et al. These are indirect comparisons based on common comparators (primarily Clopidogrel).
While direct head-to-head trials between this compound and the newer oral P2Y12 inhibitors, Prasugrel and Ticagrelor, are lacking, the network meta-analysis suggests that for the reduction of ischemic events, Ticagrelor and Prasugrel may be more effective than this compound, although these differences were not statistically significant. No significant differences in major bleeding were observed in these indirect comparisons.
Mechanism of Action: The P2Y12 Signaling Pathway
This compound, like other P2Y12 inhibitors, targets the P2Y12 receptor on the surface of platelets. This receptor plays a crucial role in platelet activation and aggregation, a key step in the formation of blood clots. The diagram below illustrates the signaling pathway and the points of inhibition for these drugs.
Caption: P2Y12 receptor signaling pathway and inhibition points.
Key Experimental Protocols
The quantitative data presented is derived from large-scale, randomized controlled trials. Understanding the methodologies of these pivotal studies is essential for interpreting the results.
CHAMPION PHOENIX Trial (this compound vs. Clopidogrel)
The CHAMPION PHOENIX trial was a randomized, double-blind, placebo-controlled study that enrolled 11,145 patients undergoing either urgent or elective PCI.
-
Patient Population: Patients with stable angina, non-ST-elevation acute coronary syndrome (NSTE-ACS), or ST-elevation myocardial infarction (STEMI) requiring PCI who had not received prior P2Y12 inhibitor therapy.
-
Drug Administration:
-
This compound Group: A bolus of 30 µg/kg of this compound followed by a 4 µg/kg/min infusion for at least 2 hours or the duration of the PCI procedure, whichever was longer. Patients also received a placebo matching the clopidogrel loading dose. Following the infusion, patients were administered a 600 mg loading dose of clopidogrel.
-
Clopidogrel Group: A loading dose of either 300 mg or 600 mg of clopidogrel administered at the time of PCI, along with a placebo bolus and infusion matching this compound.
-
-
Primary Efficacy Endpoint: A composite of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours post-randomization.
-
Primary Safety Endpoint: GUSTO-defined severe bleeding.
Caption: CHAMPION PHOENIX trial workflow.
TRITON-TIMI 38 Trial (Prasugrel vs. Clopidogrel)
The TRITON-TIMI 38 trial was a Phase III, multicenter, randomized, double-blind trial that enrolled 13,608 patients with moderate-to-high-risk ACS undergoing planned PCI.
-
Patient Population: Patients with moderate-to-high-risk ACS (unstable angina, NSTEMI, or STEMI) for whom PCI was planned.
-
Drug Administration:
-
Prasugrel Group: A 60 mg oral loading dose of prasugrel followed by a 10 mg daily maintenance dose.
-
Clopidogrel Group: A 300 mg oral loading dose of clopidogrel followed by a 75 mg daily maintenance dose.
-
All patients received aspirin (B1665792) (75-162 mg daily).
-
-
Primary Efficacy Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke over a median follow-up of 14.5 months.
-
Primary Safety Endpoint: TIMI major bleeding not related to coronary artery bypass grafting (CABG).
Caption: TRITON-TIMI 38 trial workflow.
PLATO Trial (Ticagrelor vs. Clopidogrel)
The PLATO trial was a large, international, randomized, double-blind trial involving 18,624 patients hospitalized for ACS.
-
Patient Population: Patients hospitalized with ACS, with or without ST-segment elevation.
-
Drug Administration:
-
Ticagrelor Group: A 180 mg oral loading dose of ticagrelor, followed by a 90 mg twice-daily maintenance dose.
-
Clopidogrel Group: A 300-600 mg oral loading dose of clopidogrel, followed by a 75 mg daily maintenance dose.
-
All patients received aspirin.
-
-
Primary Efficacy Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke at 12 months.
-
Primary Safety Endpoint: Major bleeding.
References
- 1. A comparison of this compound, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention: A network meta-analysis | Thoracic Key [thoracickey.com]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research Environments: Proper Disposal of Cangrelor
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Cangrelor, an intravenous antiplatelet drug, ensuring the safety of personnel and adherence to regulatory standards.
Chemical and Physical Properties
A fundamental aspect of safe handling and disposal is a clear understanding of the compound's properties. The following table summarizes key characteristics of this compound and a related impurity.
| Property | This compound (tetrasodium) | This compound Impurity 4 |
| Chemical Name | N/A | (2-Chloro-5-iodophenyl)(4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanol[1] |
| Molecular Formula | C17H21Cl2F3N5Na4O12P3S2[2] | C17H16ClIO3[1] |
| Molecular Weight | 864.29 g/mol [2] | 430.7 g/mol [1] |
| CAS Number | 163706-36-3 | 1800196-46-6 |
| Solubility | N/A | Soluble in Methanol |
| Storage | Store at 20°C to 25°C (68°F to 77°F) | 2-8°C |
Disposal Protocol: A Step-by-Step Approach
Adherence to the following procedures is critical for the safe and compliant disposal of this compound and associated materials. These guidelines should be implemented in conjunction with institutional and local regulations.
1. Hazard Assessment: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of all potential hazards. Given that impurities may have similar biological activity or unknown toxicological properties, they should be handled with a high degree of caution.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves. For procedures with a higher risk of contamination, consider using a chemically resistant apron or disposable coveralls.
3. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be treated as hazardous chemical waste. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container that is chemically compatible and leak-proof.
-
Liquid Waste: Collect any unused solutions of this compound or solvent rinses in a designated hazardous liquid waste container. This container must be securely sealed and clearly labeled. Crucially, do not mix with incompatible waste streams.
-
Empty Containers: Dispose of the original container in accordance with your institution's guidelines for non-hazardous lab glass or plastic, after ensuring it is empty.
4. Waste Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and situated away from general traffic.
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).
Important Note: Never dispose of this compound or its containers in the regular trash or down the drain. Improper disposal can lead to environmental contamination and may result in significant legal and financial penalties.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Cangrelor
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the use of personal protective equipment (PPE), operational protocols, and disposal methods for Cangrelor. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for maintaining a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if aerosol generation is a risk, use a NIOSH-approved respirator with a particulate filter.[1] | To prevent inhalation of fine dust particles of the solid compound.[1] |
| Body Protection | A lab coat or other protective clothing. | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling
A clear and concise plan for the handling of this compound is crucial for maintaining a safe laboratory environment.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the compound in a well-ventilated, designated area away from incompatible materials. The recommended storage temperature is typically between 2-8°C.[1][2] The storage area should be clearly labeled with the substance's identity and any relevant hazard warnings.[1]
-
Preparation and Handling :
-
All handling of solid this compound should be conducted within a chemical fume hood to minimize inhalation risk.
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the powder.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after each use.
-
Properly doff and dispose of all single-use PPE.
-
Spill Management
In the event of a small spill, and while wearing full PPE, carefully clean the area using appropriate absorbent materials. For larger spills, evacuate the area and adhere to your institution's established emergency procedures.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Improper disposal, such as in regular trash or down the drain, can lead to environmental contamination and potential legal and financial repercussions.
-
Solid Waste : Contaminated items such as gloves, weighing boats, and absorbent pads should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container. It is important not to mix these with other waste streams unless their compatibility has been confirmed.
-
Waste Storage and Disposal : Store hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic. Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Disposal must be carried out by a licensed hazardous waste contractor.
Visual Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
